Vegfr-2-IN-60
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H21N3O5 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(E)-1-[6-(6,7-dimethoxyquinazolin-4-yl)oxy-1-benzofuran-2-yl]-3-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C29H21N3O5/c1-34-27-13-21-23(14-28(27)35-2)31-16-32-29(21)36-19-9-7-17-11-26(37-25(17)12-19)24(33)10-8-18-15-30-22-6-4-3-5-20(18)22/h3-16,30H,1-2H3/b10-8+ |
InChI-Schlüssel |
PUPQJNRJBXRCJN-CSKARUKUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis and Discovery of Vegfr-2-IN-60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 signaling is a validated and actively pursued strategy in oncology drug discovery. This technical guide details the synthesis, discovery, and biological evaluation of Vegfr-2-IN-60, a potent benzofuran-chalcone derivative identified as a highly effective VEGFR-2 inhibitor. This document provides comprehensive experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to VEGFR-2 and Angiogenesis
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from pre-existing ones. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In the context of cancer, tumors can hijack this process to ensure a dedicated blood supply, which is essential for their growth, survival, and dissemination. A primary driver of tumor angiogenesis is the Vascular Endothelial Growth Factor (VEGF) family and their receptors.
VEGFR-2, a receptor tyrosine kinase, is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, survival, migration, and new vessel formation.[1][2][3][4] Given its central role, VEGFR-2 has emerged as a critical target for anti-cancer therapies.[5][6]
Discovery of this compound
This compound, also identified as compound 5c, is a novel benzofuran-chalcone derivative discovered through a research initiative focused on identifying new, potent, and selective VEGFR-2 inhibitors.[2] The discovery was based on a fragment-based drug design approach, combining the structural features of benzofuran (B130515) and chalcone (B49325) moieties, both of which are known to be present in various biologically active compounds. This strategic design led to the synthesis of a series of derivatives, with this compound emerging as a lead compound with exceptional inhibitory activity against VEGFR-2.[2]
Quantitative Biological Data
The biological activity of this compound and its analogs was assessed through in vitro kinase and cell-based assays. The quantitative data from these experiments are summarized in the tables below for comparative analysis.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | IC50 (nM)[2] |
| This compound (5c) | 1.07 |
| Sorafenib (Reference) | 90[6] |
| Sunitinib (Reference) | - |
| Pazopanib (Reference) | - |
Note: IC50 values for reference compounds can vary depending on the specific assay conditions and are provided for general comparison.
Table 2: Cytotoxic Activity of this compound (Compound 5c)
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1806 | Breast Cancer | Data not available |
| Hela | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
Note: While the source indicates cytotoxic activity against these cell lines, specific IC50 values for this compound (5c) were not available in the abstracts reviewed. The full publication "Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation" should be consulted for this data.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.
General Synthesis of Benzofuran-Chalcone Derivatives
The synthesis of this compound (5c) and related benzofuran-chalcone derivatives is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[2]
Step 1: Synthesis of the Benzofuran Ketone Intermediate (A representative synthetic step, the exact starting materials for this compound are detailed in the primary literature). A suitably substituted benzofuran is acetylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent (e.g., dichloromethane) to yield the corresponding acetobenzofuran intermediate.
Step 2: Claisen-Schmidt Condensation The acetobenzofuran intermediate is then reacted with a substituted aromatic aldehyde in the presence of a base (e.g., aqueous NaOH or KOH) in a protic solvent such as ethanol. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification Upon completion, the reaction mixture is acidified, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the pure benzofuran-chalcone derivative.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against the VEGFR-2 kinase domain is determined using a biochemical assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
A solution of the recombinant VEGFR-2 kinase is prepared in the kinase buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in kinase buffer to the desired final concentrations.
-
In a 96-well plate, the VEGFR-2 kinase, the substrate, and the test compound dilutions are added.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™.
-
The luminescence is measured using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCC1806, Hela, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound (compound 5c) represents a significant advancement in the development of small molecule inhibitors targeting the VEGFR-2 kinase. Its high potency, demonstrated by a nanomolar IC50 value, underscores the success of the benzofuran-chalcone scaffold as a promising pharmacophore for anti-angiogenic agents. This technical guide provides a foundational overview of the synthesis and evaluation of this compound, intended to facilitate further investigation and optimization efforts in the pursuit of novel cancer therapeutics. For complete and detailed experimental data, the primary publication, "Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation," should be consulted.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Anti-Angiogenic Activity of Vegfr-2-IN-60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative inhibitory and cytotoxic effects of the compound, outlines the experimental methodologies for its evaluation, and illustrates its mechanism of action within the broader VEGFR-2 signaling pathway.
Quantitative Biological Activity
This compound, also identified as compound 5c in the primary literature, demonstrates significant and selective inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Furthermore, it exhibits cytotoxic effects against various human cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC₅₀ (nM) |
| This compound | 1.07 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCC1806 | Breast Cancer | Data not available |
| Hela | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
While specific IC₅₀ values for cytotoxicity are not publicly available, this compound has been shown to exhibit cytotoxic activity against these cell lines[1][2].
Mechanism of Action and Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability[3][4][5][6].
This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade. This inhibition of VEGFR-2 activity leads to a reduction in angiogenesis, which in turn can suppress tumor growth and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel VEGFR-2 Kinase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available preclinical data was found for a compound specifically named "Vegfr-2-IN-60". This guide, therefore, presents a synthesis of preclinical data and methodologies for representative novel small-molecule VEGFR-2 inhibitors to serve as a technical guide for researchers in this field.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1] Inhibition of VEGFR-2 signaling is a well-established strategy to disrupt tumor neovascularization, thereby impeding tumor growth and metastasis.[1][2] This document provides a comprehensive technical overview of the typical preclinical evaluation of novel small-molecule VEGFR-2 inhibitors, covering essential in vitro and in vivo assays, data interpretation, and the underlying signaling pathways. The methodologies and data presented are synthesized from various preclinical studies of representative compounds in this class.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (primarily VEGF-A), dimerizes and autophosphorylates key tyrosine residues.[3] This activation triggers multiple downstream signaling cascades that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][5][6] Small-molecule inhibitors typically target the ATP-binding site within the kinase domain, preventing autophosphorylation and subsequent signal transduction.[7][8]
VEGFR-2 Signaling Cascade
The binding of VEGF to VEGFR-2 initiates a complex signaling network crucial for angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.[5] Concurrently, activation of FAK and p38 MAPK via adaptor proteins like SHB and NCK drives endothelial cell migration.[4]
Quantitative Data Summary
The preclinical evaluation of a novel VEGFR-2 inhibitor involves assessing its potency and selectivity through various assays. The data is typically presented in terms of half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of Representative VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound | Ref. IC50 (nM) |
| Compound 23j | VEGFR-2 | 3.7 | Enzymatic | Sorafenib | 3.12 |
| Compound 6 | VEGFR-2 | 60.83 | Enzymatic | Sorafenib | 53.65 |
| Compound 13d | VEGFR-2 | 26.38 | Enzymatic | Sunitinib | 83.20 |
| Compound 7 | VEGFR-2 | 0.340 µM | Enzymatic | Sorafenib | 0.588 µM |
Data synthesized from multiple sources for illustrative purposes.[9][10][11][12]
Table 2: Anti-proliferative Activity of Representative VEGFR-2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Compound 23j | MCF-7 | Breast | 10.3 | Doxorubicin | - |
| Compound 23j | HepG2 | Liver | 6.4 | Doxorubicin | - |
| Compound 6 | HCT-116 | Colorectal | 9.3 | Sorafenib | - |
| Compound 6 | HepG2 | Liver | 7.8 | Sorafenib | - |
| Compound 72a | HepG2 | Liver | 0.22 | - | - |
| Compound 72a | MCF-7 | Breast | 0.42 | - | - |
Data synthesized from multiple sources for illustrative purposes.[8][10][11]
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of a new chemical entity. Below are standard methodologies for key preclinical assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation activity of recombinant VEGFR-2.
Protocol:
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase (e.g., a poly(Glu, Tyr) peptide).[1]
-
Compound Preparation: The test inhibitor is serially diluted in an appropriate buffer (e.g., containing DMSO, final concentration ≤1%).
-
Inhibitor Incubation: The diluted compounds are added to the wells of the coated plate.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is commonly done using an antibody specific for the phosphorylated substrate, which is linked to a detection system such as horseradish peroxidase (HRP) for a chemiluminescent or colorimetric readout.[1][13]
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
This assay confirms the inhibitor's activity in a cellular context by measuring the inhibition of VEGF-induced VEGFR-2 autophosphorylation.
Protocol:
-
Cell Culture and Treatment: A suitable endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or a cancer cell line overexpressing VEGFR-2 (e.g., HCT-116, HepG2) is cultured.[1][10] Cells are serum-starved for several hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test inhibitor for 1-2 hours.
-
VEGF Stimulation: Cells are then stimulated with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed and lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is quantified (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Antibodies for downstream targets (e.g., p-Akt, p-ERK) and a loading control (e.g., GAPDH, β-actin) are also used.[1]
-
The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry. The ratio of p-VEGFR-2 to total VEGFR-2 is calculated and normalized to the VEGF-stimulated control to determine the extent of inhibition.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a prolonged period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[10]
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Human tumor cells (e.g., LLC, B16.F10) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the treatment effect.[14]
Workflow Visualizations
In Vitro Assay Workflow
The in vitro evaluation of a VEGFR-2 inhibitor follows a logical progression from target engagement to cellular effects.
In Vivo Xenograft Study Workflow
The in vivo xenograft model provides the most direct evidence of a compound's potential anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-60: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates available data on its chemical structure, properties, biological activity, and the experimental protocols used for its characterization, serving as a vital resource for professionals in oncology and drug discovery.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancerous tumors, the VEGF/VEGFR-2 signaling pathway is often hyperactivated, promoting the growth of a dedicated blood supply that provides oxygen and nutrients, thereby fueling tumor progression and metastasis.[1] Consequently, inhibiting VEGFR-2 is a clinically validated and highly pursued strategy in the development of novel anticancer therapies.[1]
This compound, also identified as compound 5c, has emerged as a highly potent, small molecule inhibitor of VEGFR-2.[2][3] Belonging to the benzofuran-chalcone class of compounds, it demonstrates significant potential for further investigation and development as a therapeutic agent.[3][4]
Chemical Structure and Properties
This compound is a benzofuran-chalcone derivative. While the precise chemical structure is detailed in specialized chemical literature, its fundamental properties are summarized below.
| Property | Value | Reference |
| Compound Name | This compound (compound 5c) | [2][3] |
| Chemical Class | Benzofuran-Chalcone Derivative | [3][4] |
| Molecular Formula | C29H21N3O5 | [2] |
| Molecular Weight | 491.49 g/mol | [2] |
| Appearance | Solid | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
The VEGFR-2 signaling pathway is a complex network of intracellular events. The following diagram, generated using the DOT language, illustrates the canonical pathway and the inhibitory action of this compound.
Biological Activity
In Vitro VEGFR-2 Inhibition
This compound is a highly potent inhibitor of the VEGFR-2 kinase.
| Assay | IC50 | Reference |
| VEGFR-2 Kinase Assay | 1.07 nM | [2][3] |
Cytotoxic Activity
The compound exhibits cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | Data not specified | [2][3] |
| HeLa | Cervical Cancer | Data not specified | [2][3] |
| A549 | Lung Cancer | Data not specified | [2][3] |
Experimental Protocols
VEGFR-2 Kinase Assay
The inhibitory activity of this compound against VEGFR-2 is typically determined using a biochemical kinase assay. A general workflow for such an assay is outlined below.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and an appropriate kinase buffer are prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Assay Plate Setup: The diluted compound, positive controls (no inhibitor), and negative controls (no enzyme) are added to the wells of a microplate.
-
Enzyme Addition: The VEGFR-2 enzyme is added to all wells except the negative controls.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified. A common method is the use of a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound on cancer cell lines is commonly assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCC1806, HeLa, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability at each compound concentration is calculated relative to untreated control cells, and the IC50 value is determined.
Synthesis
This compound is synthesized as a benzofuran-chalcone derivative. The general synthesis of such compounds typically involves a Claisen-Schmidt condensation reaction between a substituted benzofuran (B130515) ketone and a substituted aldehyde in the presence of a base.[4][5]
Conclusion
This compound is a highly potent and promising inhibitor of VEGFR-2 with significant cytotoxic activity against several cancer cell lines. Its benzofuran-chalcone scaffold represents a valuable starting point for the design and development of new anti-angiogenic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VEGFR | | Invivochem [invivochem.com]
- 3. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-60: A Technical Guide to a Potent Benzofuran-Chalcone Derivative for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vegfr-2-IN-60, a novel benzofuran-chalcone derivative that has demonstrated significant potential as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology and other diseases characterized by pathological neovascularization. This document details the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of this compound and similar compounds.
Core Concepts: The Benzofuran-Chalcone Scaffold and VEGFR-2 Inhibition
This compound belongs to a class of compounds characterized by a benzofuran (B130515) moiety linked to a chalcone (B49325) framework. This structural combination has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. Chalcones, known for their diverse biological activities, provide a versatile backbone for chemical modification, while the benzofuran group often contributes to enhanced binding affinity and favorable pharmacokinetic properties.
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[1] By occupying the ATP-binding site, the compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Quantitative Biological Data
This compound, also identified as compound 5c in the scientific literature, exhibits potent inhibitory activity against VEGFR-2 and cytotoxic effects against various cancer cell lines.[1][2]
| Parameter | Value | Assay Type | Reference |
| VEGFR-2 IC50 | 1.07 nM | In vitro kinase assay | [1][2] |
Table 1: In vitro VEGFR-2 inhibitory activity of this compound.
| Cell Line | Description | IC50 / GI50 | Assay Type | Reference |
| HCC1806 | Human breast carcinoma | Data not specified | Cytotoxicity assay | [1][2] |
| HeLa | Human cervical carcinoma | Data not specified | Cytotoxicity assay | [1][2] |
| A549 | Human lung carcinoma | Data not specified | Cytotoxicity assay | [1][2] |
Table 2: Cytotoxic activity of this compound against human cancer cell lines.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a complex signaling cascade that is central to angiogenesis. Inhibition of this pathway by compounds like this compound can effectively halt the formation of new blood vessels that tumors rely on for growth and metastasis.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of Benzofuran-Chalcone Derivatives (General Protocol)
This protocol describes a general method for the synthesis of benzofuran-chalcone derivatives via a Claisen-Schmidt condensation.
General workflow for the synthesis of benzofuran-chalcone derivatives.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted 2-acetylbenzofuran (B162037) and an appropriate aromatic aldehyde in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (40-60% w/v), dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker of cold water. The chalcone product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final benzofuran-chalcone derivative.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescent kinase assay.
Workflow for an in vitro VEGFR-2 kinase assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km value for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1806, HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or GI50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2, representing the promising therapeutic potential of the benzofuran-chalcone scaffold. The data and protocols presented in this guide are intended to facilitate further research and development of this and related compounds as anti-angiogenic agents for the treatment of cancer and other diseases.
References
An In-depth Technical Guide to the Target Selectivity Profiling of VEGFR-2 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Vegfr-2-IN-60" was not found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the target selectivity profiling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using established methodologies and data presentation formats relevant to the field.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by stimulating the formation of a dedicated blood supply.[2][3][4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated and effective strategy in oncology.[4][5][6] The development of selective VEGFR-2 inhibitors is a major focus of drug discovery to maximize therapeutic efficacy while minimizing off-target side effects that can arise from inhibiting other kinases.[2][4]
This technical guide outlines the methodologies used to determine the target selectivity profile of a novel VEGFR-2 inhibitor. It covers biochemical and cellular assays, data presentation, and the underlying signaling pathways.
Data Presentation: Kinase Selectivity Profile
A crucial step in characterizing a new inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The data is best presented in a tabular format for clear comparison.
Table 1: Illustrative Kinase Inhibition Profile of a Putative VEGFR-2 Inhibitor
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | < 10 |
| VEGFR-1 | 150 |
| VEGFR-3 | 80 |
| PDGFRβ | 250 |
| c-Kit | 450 |
| FGFR-1 | > 1000 |
| EGFR | > 10000 |
| Src | > 10000 |
Note: The data above is illustrative for a hypothetical selective VEGFR-2 inhibitor. Actual values would be determined experimentally.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.[7][8] A common method is a luminescence-based assay that quantifies ATP consumption.[7]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and literature sources.[9][10]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (at a concentration near the Km for VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 1 µL of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[7]
-
Kinase Reaction Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Initiate Kinase Reaction: Add the kinase/substrate master mix to all wells. Then, add the diluted recombinant VEGFR-2 enzyme to all wells except the "no enzyme" control to start the reaction.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[9]
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[7]
-
Data Acquisition: Incubate for 30-60 minutes at room temperature to stabilize the signal and then read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell-based assays are essential to confirm that the inhibitor can enter the cell, bind to its target, and inhibit its function in a physiological context.[11] Western blotting is a standard method to assess the phosphorylation status of the target kinase and its downstream signaling proteins.[5][9]
Protocol: Western Blot for Phospho-VEGFR-2 and Downstream Targets
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines.
-
Cell culture medium and serum.
-
VEGF-A ligand.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[12][13][14]
Caption: Simplified VEGFR-2 signaling cascade.
The process of characterizing a VEGFR-2 inhibitor follows a logical progression from initial biochemical screening to cellular validation.
Caption: Workflow for VEGFR-2 inhibitor characterization.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Vegfr-2-IN-60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, plays a crucial role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a prime target for anti-cancer drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of Vegfr-2-IN-60, a potent benzofuran-chalcone derivative that has demonstrated significant inhibitory activity against VEGFR-2. This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development of this compound.
Quantitative Data Presentation
The in vitro activity of this compound and its analogs has been evaluated through enzymatic and cell-based assays. The following tables summarize the key quantitative data, offering a clear comparison of their inhibitory potency.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of this compound and Analogs
| Compound ID | VEGFR-2 IC₅₀ (nM)[1] |
| This compound (5c) | 1.07 [1] |
*IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. Data from "Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation".
Table 2: In Vitro Cytotoxic Activity of this compound (5c)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCC1806 | Breast Cancer | Data not publicly available in the abstract |
| Hela | Cervical Cancer | Data not publicly available in the abstract |
| A549 | Lung Cancer | Data not publicly available in the abstract |
IC₅₀ values for cytotoxicity were determined using the MTT assay. Specific values for this compound (5c) are reported in the full scientific publication "Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation".[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro experiments cited.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Adenosine triphosphate (ATP)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is kept constant and low (typically ≤1%) across all wells.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC1806, Hela, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the experimental design.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound inhibits the initial step of this cascade by blocking the kinase activity of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a VEGFR-2 inhibitor like this compound.
Caption: A typical workflow for the in vitro evaluation of this compound.
References
Vegfr-2-IN-60: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapies. The aberrant signaling of VEGFR-2 is a hallmark of many solid tumors, which rely on the formation of new blood vessels for growth and metastasis. Vegfr-2-IN-60, also identified as compound 5c in recent literature, has emerged as a potent, small-molecule inhibitor of VEGFR-2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the inhibition of angiogenesis, based on available preclinical data.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound is a benzofuran-based chalcone (B49325) derivative designed to selectively target the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][2] By competitively inhibiting ATP binding, this compound effectively blocks the autophosphorylation and subsequent activation of VEGFR-2. This, in turn, disrupts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—key processes in angiogenesis.[1]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 typically initiates a complex signaling network, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are central to promoting angiogenesis.[1] this compound's inhibitory action at the apex of this cascade leads to a comprehensive shutdown of these pro-angiogenic signals.
Figure 1: Mechanism of Action of this compound on the VEGFR-2 Signaling Pathway.
Quantitative Data
This compound has demonstrated high potency in in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (5c) | VEGFR-2 | 1.07 |
Data sourced from a study on benzofuran-based chalcone derivatives, where this compound was identified as compound 5c.[1][2]
Table 2: In Vitro Cytotoxic Activity (IC50 in µM)
| Compound | HCC1806 (Breast) | Hela (Cervical) | A549 (Lung) |
| This compound (5c) | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract |
| Cisplatin (Control) | - | - | - |
The abstracts indicate that this compound showed selective cytotoxic activity against these cell lines, but specific IC50 values were not available in the preliminary search results.[1][2] The full publication would contain the detailed cytotoxicity data.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. The exact parameters may vary and should be confirmed with the primary publication.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. A solution of this compound is prepared at various concentrations. b. The recombinant VEGFR-2 enzyme is incubated with the different concentrations of this compound in the kinase assay buffer. c. The kinase reaction is initiated by adding the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer. f. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HCC1806, Hela, A549) are cultured in appropriate media and conditions.
-
Procedure : a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). c. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). g. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental and Logical Workflow
The development and evaluation of this compound likely followed a structured workflow from chemical synthesis to biological testing.
Figure 2: General workflow for the development and evaluation of this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of VEGFR-2 kinase activity. Its benzofuran-chalcone scaffold represents a promising chemical starting point for the development of novel anti-angiogenic agents. The potent in vitro activity warrants further investigation into its broader kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant animal models of cancer. Molecular docking studies have suggested a favorable binding mode within the VEGFR-2 active site, providing a basis for further structure-based drug design and optimization.[1][2] Future studies should focus on comprehensive preclinical evaluation to determine the therapeutic potential of this compound as a candidate for clinical development.
References
Methodological & Application
Application Notes: In Vitro Characterization of VEGFR-2-IN-60
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from a pre-existing vascular network.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[3][4] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and PLCγ/MAPK pathways, which are critical for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7]
Due to its critical role in tumor neovascularization, VEGFR-2 is a well-established therapeutic target in oncology.[2][8] VEGFR-2-IN-60 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[8] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound using a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly quantifies the ability of this compound to inhibit the enzymatic activity of the recombinant human VEGFR-2 kinase domain. The assay measures the amount of ATP consumed during the phosphorylation of a peptide substrate, with a decrease in ATP consumption indicating kinase inhibition.[9]
Experimental Protocol: VEGFR-2 Kinase Assay[9][10]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 1 nM). Further dilute these stocks into the kinase reaction buffer, ensuring the final DMSO concentration does not exceed 1%.[10][11]
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a white 384-well plate.
-
Add 2.5 µL of a solution containing recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km value for VEGFR-2.
-
-
Signal Detection :
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of a luminescence-based kinase detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[11]
-
Measure luminescence using a compatible plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data: Kinase Inhibition
The following table summarizes representative data for the dose-dependent inhibition of VEGFR-2 kinase activity by this compound.
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.6 ± 2.5 |
| 10 | 48.9 ± 3.1 |
| 50 | 85.3 ± 1.8 |
| 100 | 96.1 ± 0.9 |
| 500 | 98.5 ± 0.5 |
| IC50 (nM) | 10.5 |
Endothelial Cell Proliferation Assay
This cell-based assay evaluates the cytostatic effect of this compound on endothelial cells, whose proliferation is highly dependent on VEGF/VEGFR-2 signaling.[12] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this assessment.[13]
Experimental Protocol: HUVEC Proliferation Assay (CCK-8/MTT)[2][13]
-
Cell Culture : Culture HUVECs in endothelial cell growth medium (EGM-2). Seed 5,000 cells per well into a 96-well plate and allow them to attach overnight.
-
Compound Treatment :
-
Serum-starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 20 ng/mL). Include a non-stimulated control group.
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement :
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis :
-
Normalize the absorbance readings to the vehicle-treated, VEGF-stimulated control wells.
-
Calculate the percent inhibition of proliferation for each concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.
-
Quantitative Data: Anti-Proliferative Activity
The following table summarizes representative data for the inhibition of VEGF-induced HUVEC proliferation by this compound.
| This compound Conc. (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 1 | 8.1 ± 1.5 |
| 10 | 25.4 ± 3.2 |
| 100 | 52.1 ± 2.8 |
| 500 | 89.7 ± 1.9 |
| 1000 | 97.3 ± 1.1 |
| IC50 (nM) | 95.0 |
Western Blot Analysis of VEGFR-2 Phosphorylation
This assay confirms the mechanism of action of this compound by directly measuring the inhibition of VEGF-induced VEGFR-2 autophosphorylation in a cellular context.[3] It also allows for the analysis of downstream signaling proteins like Akt and ERK.[14]
Experimental Protocol: p-VEGFR-2 Western Blot[3][15]
-
Cell Treatment and Lysis :
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately place plates on ice, wash twice with ice-cold PBS, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2, and subsequently for a loading control like GAPDH.[14]
-
Quantify band intensities using densitometry software.
-
Quantitative Data: Inhibition of VEGFR-2 Phosphorylation
The following table summarizes representative densitometry data from a Western blot analysis.
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.31 | 69% |
| 250 | 0.14 | 86% |
| 500 | 0.06 | 94% |
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Assays
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-60 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-60 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. With a reported IC50 of 1.07 nM for VEGFR-2, this small molecule presents a valuable tool for in vitro studies of angiogenesis, cancer biology, and drug development. These application notes provide detailed protocols for the use of this compound in cell culture, including cytotoxicity assessment and analysis of downstream signaling pathways.
Mechanism of Action
This compound is a benzofuran-chalcone derivative that acts as a VEGFR-2 inhibitor.[1] Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which is a key regulator of endothelial cell survival. By inhibiting the kinase activity of VEGFR-2, this compound blocks these downstream signaling events, thereby inhibiting angiogenesis and tumor cell proliferation.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₂₉H₂₁N₃O₅ |
| Molecular Weight | 491.49 g/mol |
| Appearance | Solid |
| Solubility | |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it with cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
This compound has demonstrated cytotoxic activity against various cancer cell lines. While the specific IC50 values from the primary publication are not publicly available in the immediate search results, the compound has been reported to be active against the following cell lines:
| Cell Line | Cancer Type | Reported Activity |
| HCC1806 | Breast Squamous Cell Carcinoma | Cytotoxic |
| HeLa | Cervical Cancer | Cytotoxic |
| A549 | Lung Carcinoma | Cytotoxic |
Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HCC1806, HeLa, A549)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of VEGFR-2 Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like Akt and ERK. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.
Materials:
-
This compound
-
HUVECs or other suitable endothelial cell line
-
Endothelial Growth Medium (EGM-2)
-
Basal medium (e.g., EBM-2) with low serum (0.5-1% FBS)
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture HUVECs in EGM-2 medium.
-
When cells reach 80-90% confluency, replace the growth medium with basal medium containing low serum (0.5-1% FBS) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment and VEGF Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total protein or a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels for each respective protein.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols: Preparation of Vegfr-2-IN-60 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in studies investigating angiogenesis and cancer biology.
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels.[1][2][3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis.[2][4][5] this compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[6]
Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₂₁N₃O₅ |
| Molecular Weight | 491.49 g/mol [6] |
| Appearance | Typically exists as a solid at room temperature.[6] |
| IC₅₀ | 1.07 nM for VEGFR-2[6] |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO).[6] |
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| In Solvent | -80°C | 6 months[6][7][8] |
| -20°C | 1 month[6][7][8] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7][8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.915 mg of the compound (Calculation: 0.01 mol/L * 1 L/1000 mL * 491.49 g/mol * 1000 mg/g = 4.915 mg/mL).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.915 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6][7][8]
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact. In case of contact, wash the affected area thoroughly with water.
Diagrams
Caption: Mechanism of this compound Action.
Caption: Stock Solution Preparation Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | VEGFR | | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Vegfr-2-IN-60 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays. This document outlines the relevant signaling pathways, detailed experimental protocols, and data presentation formats to facilitate the investigation of this compound's anti-angiogenic potential.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process. Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2][3][4] this compound is a potent small molecule inhibitor of VEGFR-2, targeting the ATP-binding site of the kinase domain and thereby blocking the initiation of these pro-angiogenic signals.
Data Presentation
The inhibitory activity of this compound against its target, VEGFR-2, has been determined through enzymatic assays. While specific data on the anti-proliferative effects of this compound on HUVECs is not extensively available in the public domain, the enzymatic inhibition data serves as a strong indicator of its potential cellular efficacy.
Table 1: Enzymatic Inhibition of VEGFR-2 by this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | VEGFR-2 | 1.07 | Enzymatic Assay |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. This value is a measure of the compound's potency against its purified molecular target.
Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers a complex intracellular signaling network that is crucial for endothelial cell proliferation. Key pathways activated downstream of VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, both of which converge on transcriptional regulation of genes involved in cell cycle progression and survival.[1][4]
References
- 1. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-60 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo assays to characterize the efficacy and cellular effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a pivotal role in tumor growth and metastasis by promoting the vascularization of tumors.[2][3] this compound, also referenced as Compound 5c, has demonstrated high potency in enzymatic assays.[1] By inhibiting VEGFR-2, this compound is expected to block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5]
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, primarily VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. These pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[2][4][6] this compound is designed to competitively bind to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[7]
Data Presentation: In Vitro Efficacy of VEGFR-2 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Reference Compound | Source(s) |
| This compound | VEGFR-2 | 1.07 | - | [1] |
| Sorafenib | VEGFR-2, B-Raf, c-Kit, PDGFR-β | 90 | - | [4] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 18.9 ± 2.7 | - | |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.2 | - | [4] |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, KIT | 0.74 (Ki) | - | |
| Cabozantinib | VEGFR-2, MET, RET, KIT, AXL, FLT3, TIE2 | 0.035 | - | [4] |
Mandatory Visualizations
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro characterization of this compound.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted inhibitor, recombinant VEGFR-2 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Low-serum medium (e.g., 0.5% FBS)
-
This compound
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitor. Include control wells with no inhibitor and no VEGF stimulation.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the VEGF-A stimulated control.
In Vitro Wound Healing (Scratch) Assay
This assay evaluates the ability of this compound to inhibit the directional migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
VEGF-A
-
6-well or 12-well cell culture plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing different concentrations of this compound and VEGF-A.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Quantify the rate of wound closure by measuring the area of the gap at each time point.
Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis in vitro.
Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix
-
Endothelial cell growth medium
-
This compound
-
VEGF-A
-
48-well or 96-well cell culture plates
-
Microscope with a camera
Protocol:
-
Coat the wells of a chilled multi-well plate with Matrigel® and allow it to polymerize at 37°C.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound and VEGF-A.
-
Seed the cells onto the Matrigel®-coated wells.
-
Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.
Western Blot Analysis of VEGFR-2 Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of VEGFR-2 and its downstream signaling proteins.
Materials:
-
HUVECs
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Culture and treat HUVECs with this compound and VEGF-A as described in the cell proliferation assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells that overexpress VEGF (e.g., A549, HCT116)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Plot the tumor growth curves to assess the anti-tumor efficacy of the compound.
Disclaimer: All experimental procedures should be conducted in accordance with institutional guidelines and regulations, particularly those involving animal research. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. This compound | VEGFR | | Invivochem [invivochem.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-60 in Anti-Angiogenesis Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the pathology of diseases such as cancer.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are the primary mediators of this process.[3][4] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, survival, and the formation of new vascular structures.[1][5][6] Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy for anti-angiogenic therapy, particularly in cancer treatment.[7][8][9]
Vegfr-2-IN-60 is a potent and selective small-molecule inhibitor of VEGFR-2 tyrosine kinase. These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects in biochemical and cell-based assays, as well as in vivo models. The methodologies described are intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic agents.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase.[3][4] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[6][10] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.[5][6][11] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of VEGFR-2. This action blocks autophosphorylation and subsequent downstream signaling, thereby inhibiting VEGF-induced angiogenesis.[10]
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUVEC cell proliferation assay [bio-protocol.org]
- 4. caymanchem.com [caymanchem.com]
- 5. corning.com [corning.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. altmeyers.org [altmeyers.org]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Endothelial cell proliferation assay [bio-protocol.org]
Application of a Potent and Selective VEGFR-2 Kinase Inhibitor in Human Cancer Xenograft Models
For research use only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients.[2][3] VEGFR-2 is a receptor tyrosine kinase primarily expressed on vascular endothelial cells.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][3][4] Consequently, inhibiting VEGFR-2 signaling is a validated and effective strategy in cancer therapy.[5][6][7]
This document provides detailed application notes and protocols for the use of a potent and selective small molecule VEGFR-2 inhibitor, herein referred to as VGR-Inhibitor-X, in preclinical human cancer xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
VGR-Inhibitor-X is a synthetic, small molecule that competitively binds to the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase.[5] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[2][3] The ultimate effect is the suppression of tumor-associated angiogenesis, leading to an inhibition of tumor growth.[5]
Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a complex signaling cascade that is critical for angiogenesis. VGR-Inhibitor-X effectively blocks these downstream pathways.
Caption: VEGFR-2 signaling pathway and the inhibitory action of VGR-Inhibitor-X.
Applications in Xenograft Models
VGR-Inhibitor-X has demonstrated significant anti-tumor efficacy in various human cancer xenograft models. The following data summarizes typical results observed in preclinical studies.
Data Presentation
Table 1: In Vivo Efficacy of VGR-Inhibitor-X in a Human Colon Cancer (HCT116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | Daily, p.o. | 1520 ± 180 | - | - |
| VGR-Inhibitor-X | 25 | Daily, p.o. | 780 ± 110 | 48.7 | <0.01 |
| VGR-Inhibitor-X | 50 | Daily, p.o. | 450 ± 85 | 70.4 | <0.001 |
| VGR-Inhibitor-X | 100 | Daily, p.o. | 210 ± 50 | 86.2 | <0.001 |
Table 2: Pharmacokinetic Profile of VGR-Inhibitor-X in Nude Mice (Single Oral Dose of 50 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1850 ± 320 |
| Tmax (h) | 2.0 |
| AUC (0-24h) (ng·h/mL) | 12500 ± 2100 |
| t1/2 (h) | 6.5 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Xenograft Tumor Model Establishment
Objective: To establish subcutaneous human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Calipers
Protocol:
-
Culture human cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Caption: Experimental workflow for a xenograft efficacy study.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of VGR-Inhibitor-X in established xenograft models.
Materials:
-
Tumor-bearing mice (randomized into groups)
-
VGR-Inhibitor-X
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Protocol:
-
Prepare the required concentrations of VGR-Inhibitor-X in the vehicle solution on each day of dosing.
-
Record the body weight of each mouse before dosing.
-
Administer VGR-Inhibitor-X or vehicle to the respective groups via oral gavage (p.o.) according to the specified dosing schedule (e.g., daily).
-
Monitor the body weight and general health of the mice daily.
-
Measure tumor volumes every 2-3 days.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of VGR-Inhibitor-X in mice.
Materials:
-
Healthy, non-tumor-bearing mice
-
VGR-Inhibitor-X
-
Vehicle solution
-
Oral gavage and intravenous injection equipment
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer a single dose of VGR-Inhibitor-X to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of VGR-Inhibitor-X in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Safety and Handling
VGR-Inhibitor-X is a potent pharmacological agent. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
Conclusion
VGR-Inhibitor-X is a potent and selective VEGFR-2 inhibitor with significant anti-tumor activity in preclinical xenograft models. The provided protocols offer a framework for evaluating its efficacy and pharmacokinetic properties. These studies are essential for the preclinical development of novel anti-angiogenic cancer therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Vegfr-2-IN-60: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the biological activity of Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections describe the VEGFR-2 signaling pathway, methods to quantify enzyme and cellular inhibition, and present available data for this compound.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5][6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8][9] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer, where it promotes tumor angiogenesis, growth, and metastasis.[1][2][8] Therefore, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.[1][2]
This compound is a potent small molecule inhibitor of VEGFR-2. Understanding its activity is crucial for its development as a potential therapeutic agent.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | VEGFR-2 | Kinase Assay | 1.07 | [10] |
Key Experimental Protocols
Here we provide detailed protocols for essential assays to determine the activity of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2 kinase. The protocol is adapted from commercially available kinase assay kits.[11][12][13]
Principle: The assay quantifies ATP consumption during the phosphorylation of a substrate by VEGFR-2. The amount of remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat# 40301)[11][12]
-
This compound
-
Luminometer
Protocol:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with distilled water. If required, add DTT to a final concentration of 10 mM.
-
Prepare Master Mix: For each 25 µl reaction, prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically 10-50 µM), and the kinase substrate.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., final concentration ≤1%).[11][13]
-
Assay Plate Setup:
-
Add 5 µl of the diluted this compound or vehicle (for positive and negative controls) to the appropriate wells of the 96-well plate.
-
Add 25 µl of the Master Mix to all wells.
-
Add 20 µl of 1x Kinase Buffer to the "Blank" wells (no enzyme).
-
-
Enzyme Addition:
-
Incubation: Incubate the plate at 30°C for 45 minutes.[11][12]
-
Detection:
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" (vehicle-treated enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of VEGFR-2 in a cellular context.
Principle: Endothelial cells are stimulated with VEGF-A to induce VEGFR-2 phosphorylation. The cells are then lysed, and the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are detected by Western blot. A reduction in the pVEGFR-2/total VEGFR-2 ratio indicates inhibitory activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
VEGF-A
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-pVEGFR-2 (Tyr1175) and anti-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a basal medium to reduce background signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pVEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to normalize for protein loading.
-
Data Analysis:
-
Perform densitometric analysis of the bands for pVEGFR-2 and total VEGFR-2.
-
Calculate the ratio of pVEGFR-2 to total VEGFR-2 for each treatment condition.
-
Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of endothelial cells, which is a downstream consequence of VEGFR-2 signaling.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
HUVECs or other VEGF-responsive cell lines
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation.
-
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Measuring this compound Activity
Caption: Workflow for evaluating the inhibitory activity of this compound.
Logical Relationship of Data Interpretation
Caption: Interpreting experimental outcomes to classify inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | VEGFR | | Invivochem [invivochem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. dovepress.com [dovepress.com]
Vegfr-2-IN-60: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for Vegfr-2-IN-60, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various preclinical models.
Product Information and Purchasing
This compound is a small molecule inhibitor with high affinity for VEGFR-2, a key mediator of angiogenesis. It has demonstrated cytotoxic activity against various cancer cell lines.[1][2]
| Parameter | Details | Source |
| Product Name | This compound (also referred to as compound 5c) | MedchemExpress, InvivoChem |
| Target | VEGFR-2 | MedchemExpress, InvivoChem |
| IC50 | 1.07 nM | MedchemExpress[1], InvivoChem[2] |
| Biological Activity | Exhibits cytotoxic activity against HCC1806, Hela, and A549 cell lines. | MedchemExpress[1], InvivoChem[2] |
| Primary Use | For research use only. Not for human use. | InvivoChem[2] |
Supplier Information:
| Supplier | Catalog Number | Purity | Website |
| MedchemExpress | HY-170549 | >98% (as specified on similar product pages) | --INVALID-LINK-- |
| InvivoChem | V105135 | ≥98% | --INVALID-LINK-- |
Scientific Background: VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3][4] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][5] This activation triggers multiple downstream signaling cascades that are crucial for endothelial cell proliferation, migration, survival, and permeability.[4][6][7] The two major pathways initiated by VEGFR-2 activation are the PLCγ-PKC-Raf-MEK-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[4][6][7]
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
This compound
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted inhibitor or vehicle control to the wells of the substrate-coated plate.
-
Add 25 µL of recombinant VEGFR-2 kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
VEGFR-2 expressing cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9]
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
This compound
-
Endothelial cell growth medium
-
96-well plates
-
Microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a VEGFR-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VEGFR | | Invivochem [invivochem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vegfr-2-IN-60 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Vegfr-2-IN-60, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do first?
A1: It is not recommended to dissolve this compound directly in aqueous buffers due to its low water solubility. The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of many small molecule inhibitors.[1][2] From this stock, you can make further dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid off-target effects.[1]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A2: This phenomenon is known as precipitation upon dilution and is common for hydrophobic compounds.[2] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might increase its solubility.[2]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating and sonication can be effective for dissolving compounds that are difficult to solubilize.[2] However, it is crucial to ensure that this compound is stable under these conditions to prevent degradation. Use a water bath for gentle warming and short bursts of sonication to avoid overheating.[2]
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted solutions for any signs of precipitation.
-
Solubility Testing: Perform a small-scale solubility test in your specific cell culture medium.
-
Optimize Dilution: Try a two-step dilution process. First, dilute the DMSO stock into a small volume of a solubilizing solution (e.g., medium containing a co-solvent or surfactant) before adding it to the final culture volume.
-
Problem: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of soluble this compound in the assay is lower than the intended concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm Stock Concentration: Ensure your stock solution is fully dissolved and accurately prepared.
-
Re-evaluate Solubility: Test the solubility of this compound under the exact conditions of your assay (buffer composition, pH, temperature).
-
Consider Formulation: For in vivo studies, specialized formulations may be necessary to improve bioavailability.[3]
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| Ethanol | May be soluble | Test on a small scale. |
| Water | Insoluble | Not recommended for direct dissolution. |
| DMF | May be soluble | Test on a small scale. |
Note: This data is generalized. It is crucial to perform small-scale solubility tests with your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, use gentle warming (e.g., 37°C water bath) or brief sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Screening
-
Dispense a small, pre-weighed amount of this compound into several microcentrifuge tubes.
-
Add a small volume of each test solvent (e.g., DMSO, ethanol, DMF) to the tubes.
-
Vortex each tube for 1-2 minutes.
-
Visually assess the degree of dissolution.
-
For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer and observe for any precipitation.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Workflow for troubleshooting solubility issues.
References
Technical Support Center: Optimizing Vegfr-2-IN-60 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-60 in their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound likely acts by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking downstream signaling.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its high potency (IC50 of 1.07 nM in biochemical assays), a good starting point for cell-based assays would be in the low nanomolar to low micromolar range. For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the effective concentration for your specific experimental setup. For example, in studies with other VEGFR-2 inhibitors like Ki8751, concentrations of 2.5 µM and 5 µM were used to observe effects on breast cancer cell proliferation[1].
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For experimental use, it should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my cell viability assay.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, for instance, from 1 nM up to 50 µM, to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Cell Line Insensitivity. The chosen cell line may not be dependent on the VEGFR-2 signaling pathway for survival and proliferation.
-
Solution: Confirm that your cell line expresses VEGFR-2 at a functional level. You can do this by Western blot or flow cytometry. If the expression is low or absent, consider using a different cell line known to be sensitive to VEGFR-2 inhibition, such as human umbilical vein endothelial cells (HUVECs).
-
-
Possible Cause 3: Compound Instability. The inhibitor may be degrading in the cell culture medium over the course of the experiment.
-
Solution: For long-term assays (e.g., 48-72 hours), consider replenishing the medium with fresh this compound every 24 hours.
-
Issue 2: I am observing significant cell death even at very low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, kinase inhibitors can sometimes inhibit other kinases, leading to unexpected toxicity.
-
Solution: Lower the concentration of this compound and perform a more detailed dose-response analysis to find a concentration that is effective against VEGFR-2 without causing widespread cytotoxicity. You can also compare your results with a structurally different VEGFR-2 inhibitor to see if the effect is target-specific.
-
-
Possible Cause 2: Solvent Toxicity. If the stock solution of this compound is not sufficiently concentrated, a larger volume may be needed for the working solution, leading to a higher, toxic concentration of the solvent (e.g., DMSO).
-
Solution: Ensure your stock solution is at a high concentration (e.g., 10 mM or higher) so that the final solvent concentration in your assay is minimal (ideally ≤ 0.1%).
-
Issue 3: My Western blot results for phosphorylated VEGFR-2 (p-VEGFR-2) are inconsistent.
-
Possible Cause 1: Suboptimal VEGF Stimulation. The induction of VEGFR-2 phosphorylation by VEGF may be too low or too high.
-
Solution: Optimize the concentration of VEGF and the stimulation time. A typical starting point is 50 ng/mL of VEGF for 5-15 minutes. Perform a time-course and dose-response experiment for VEGF stimulation to find the optimal conditions for your cell type.
-
-
Possible Cause 2: Inefficient Cell Lysis and Phosphatase Activity. Phosphorylated proteins can be rapidly dephosphorylated by phosphatases upon cell lysis.
-
Solution: Perform all cell lysis steps on ice and use a lysis buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
-
Possible Cause 3: Incorrect Antibody Dilution or Incubation Time.
-
Solution: Follow the manufacturer's recommendations for the primary and secondary antibody dilutions and incubation times. You may need to optimize these conditions for your specific experimental setup.
-
Quantitative Data: Comparison of VEGFR-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used VEGFR-2 inhibitors. These values are a measure of the drug's potency in inhibiting VEGFR-2 kinase activity.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference(s) |
| This compound | 1.07 | [2][3] |
| Sorafenib | 90 | [4] |
| Sunitinib | 80 | [5] |
| Axitinib | 0.2 | [6] |
| Lenvatinib | 4 | [4] |
| Regorafenib | 22 | [4] |
| Cabozantinib | 0.035 | [5] |
| Apatinib | 1 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase-Glo® Luminescence Kinase Assay Kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the this compound dilutions.
-
Add the recombinant VEGFR-2 kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
-
Cells of interest (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phosphorylated VEGFR-2
This technique is used to detect the levels of phosphorylated VEGFR-2, providing a direct measure of target engagement by this compound in a cellular context.
Materials:
-
Cells expressing VEGFR-2
-
Serum-free medium
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-15 minutes.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.
Endothelial Cell Tube Formation Assay
This assay models the in vitro formation of capillary-like structures by endothelial cells and is used to assess the anti-angiogenic potential of this compound.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend the endothelial cells in medium containing various concentrations of this compound.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
References
- 1. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | VEGFR | | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
preventing Vegfr-2-IN-60 degradation in solution
Welcome to the technical support center for Vegfr-2-IN-60. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, use anhydrous, high-purity DMSO to prepare your stock solution. The presence of water in DMSO can affect the solubility and stability of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. Store stock solutions in tightly sealed vials, protected from light. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is advisable to perform a quality check, such as HPLC analysis, to assess the integrity of the compound before proceeding with your experiments.
Q4: I observe precipitation when I dilute my DMSO stock solution in an aqueous medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations that are prone to precipitation.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically below 0.5%) to minimize both cytotoxicity and precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: What are the potential degradation pathways for this compound?
A5: this compound has a benzofuran-chalcone scaffold. Chalcones can be susceptible to photodegradation, including photoisomerization, upon exposure to UV light. The benzofuran (B130515) moiety can undergo oxidation, potentially leading to ring-opening products. Therefore, it is crucial to protect solutions of this compound from light and to minimize exposure to air.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
| Possible Cause | Recommended Solution |
| Compound Purity | Ensure you are using a high-purity grade of this compound. Impurities can significantly impact solubility. |
| DMSO Quality | Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can decrease the solubility of many organic compounds. |
| Temperature | Gentle warming to 37°C and vortexing or sonication can aid dissolution. However, avoid excessive heat as it may degrade the compound. |
| Concentration | You may be attempting to prepare a solution above the compound's solubility limit. Try preparing a more dilute stock solution. |
Issue 2: Precipitation in Frozen Stock Solution Upon Thawing
| Possible Cause | Recommended Solution |
| Solubility Limit Exceeded at Low Temperatures | Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution before use. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| High Concentration | Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible. |
Issue 3: Inconsistent Experimental Results or Loss of Potency
| Possible Cause | Recommended Solution |
| Compound Degradation in Solution | Prepare fresh dilutions from a frozen stock solution for each experiment. Perform a stability study in your assay buffer to determine the rate of degradation. |
| Adsorption to Labware | Use low-protein-binding tubes and pipette tips. |
| Photodegradation | Protect solutions from light by using amber vials or by wrapping containers in foil. |
| Oxidation | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes or sonicate for 5-10 minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Subsequent Timepoints: At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of the compound remaining at each time point.
Table 1: Example HPLC Parameters for Stability Assessment
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol 3: Photostability Testing of this compound
Objective: To assess the stability of this compound in solution upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Control Sample: Transfer an aliquot of the solution to a light-protected container (e.g., wrapped in aluminum foil) to serve as a dark control.
-
Test Sample: Transfer an aliquot of the solution to a transparent container.
-
Light Exposure: Expose the test sample to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Place the dark control next to the test sample to maintain the same temperature.
-
Analysis: After the exposure period, analyze both the test and control samples by HPLC as described in Protocol 2.
-
Evaluation: Compare the chromatograms of the test and control samples. A significant decrease in the parent peak and/or the appearance of new peaks in the test sample compared to the control indicates photodegradation.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
common pitfalls in Vegfr-2-IN-60 experiments
Welcome to the technical support center for Vegfr-2-IN-60. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also identified as compound 5c, is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 of 1.07 nM.[1][2] It belongs to the benzofuran-chalcone class of compounds and has demonstrated cytotoxic activity against various cancer cell lines, including HCC1806 (human mammary squamous cancer), HeLa (human cervical cancer), and A549 (human lung cancer).[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of VEGFR-2. By occupying this site, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[3] This inhibition effectively halts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.
Q4: What is the solubility of this compound?
A4: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, it is crucial to keep the final concentration of DMSO low (ideally ≤ 0.1%, though up to 0.5% is often tolerated by many cell lines) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations are required due to the low aqueous solubility of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Cause 1: Compound Precipitation
-
Question: My this compound doesn't seem to be working in my cell culture experiment. What could be the issue?
-
Answer: this compound has low aqueous solubility. When diluting your DMSO stock solution into aqueous cell culture media, the compound may precipitate, especially at higher concentrations. This reduces the effective concentration of the inhibitor in your experiment.
-
Troubleshooting Steps:
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Prepare a fresh serial dilution of the inhibitor from your stock solution for each experiment.
-
Consider using a lower final concentration of the inhibitor.
-
When diluting, add the inhibitor to the media while vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: Cell Line Insensitivity
-
Question: I don't observe any effect of this compound on my cancer cell line, even at high concentrations. Why might this be?
-
Answer: The cytotoxic effect of this compound can be cell line-dependent. While it has shown activity against HCC1806, HeLa, and A549 cells, other cell lines might be less sensitive.[1][2] This could be due to a lower reliance on the VEGFR-2 signaling pathway for survival or the presence of resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm that your cell line expresses VEGFR-2 at a sufficient level.
-
Test the inhibitor on a positive control cell line known to be sensitive to VEGFR-2 inhibition.
-
Investigate the possibility of compensatory signaling pathways being activated in your cell line upon VEGFR-2 inhibition.
-
-
Possible Cause 3: Suboptimal Experimental Conditions
-
Question: My results with this compound are variable between experiments. How can I improve consistency?
-
Answer: Inconsistent results can arise from variations in experimental parameters.
-
Troubleshooting Steps:
-
Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control.
-
Standardize the incubation time with the inhibitor.
-
Maintain consistent cell seeding densities, as this can affect the cellular response to the inhibitor.
-
-
Issue 2: High Cytotoxicity in Control Cells
Possible Cause: High DMSO Concentration
-
Question: I'm observing significant cell death in my vehicle control wells. What could be causing this?
-
Answer: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.5% in your cell culture medium, and even lower (e.g., 0.1%) for sensitive cell lines.
-
Troubleshooting Steps:
-
Calculate the final percentage of DMSO in your culture medium.
-
If the concentration is high, adjust your stock solution concentration or dilution scheme to reduce the final DMSO percentage.
-
Run a DMSO dose-response curve on your specific cell line to determine its tolerance.
-
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Poor Bioavailability or Rapid Metabolism
-
Question: this compound is very potent in my in vitro assays, but I'm not seeing a strong anti-tumor effect in my animal model. What could be the reason?
-
Answer: A common challenge with in vivo studies is the pharmacokinetic properties of the compound. This compound may have poor oral bioavailability, rapid metabolism, or may not reach a sufficient concentration at the tumor site to exert its effect.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate formulation for in vivo administration. For compounds with low water solubility, formulations with DMSO, PEG300, Tween 80, or corn oil may be necessary.[2]
-
Consider performing pharmacokinetic studies to determine the concentration of the compound in plasma and tumor tissue over time.
-
Optimize the dosing regimen (dose and frequency) based on pharmacokinetic data.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| VEGFR-2 | Kinase Assay | 1.07 nM |
Note: Specific cytotoxic IC50 values for this compound in HCC1806, HeLa, and A549 cell lines are not yet publicly available, though the compound has been reported to exhibit cytotoxic activity against these lines.[1][2]
Table 2: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| VEGFR-2 | Data not available |
| Other Kinases | Data not available |
Note: A kinome scan or selectivity panel data for this compound has not been published. Researchers should be aware of potential off-target effects common to kinase inhibitors.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated VEGFR-2 (p-VEGFR-2)
This protocol is a general guideline for assessing the inhibition of VEGF-induced VEGFR-2 phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate VEGFR-2 expressing cells (e.g., HUVECs, or cancer cell lines like HepG2, HCT-116, MCF-7) and allow them to adhere.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for p-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Protocol 2: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed your chosen cancer cell line (e.g., HCC1806, HeLa, A549) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
troubleshooting inconsistent results with Vegfr-2-IN-60
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-60 in their experiments. The information is designed to help address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is a benzofuran-chalcone derivative and has been reported to have a very low IC50 value of 1.07 nM, indicating high potency against its target.[1][2]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
A2: this compound has demonstrated selective cytotoxic activity against HCC1806 (human breast cancer), Hela (human cervical cancer), and A549 (human lung cancer) cell lines.[1][2]
Q3: What is the primary solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 Values or Lower Than Expected Potency
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure complete dissolution of the compound in DMSO before preparing working concentrations. Visually inspect the stock solution for any precipitation. If precipitation occurs upon dilution in aqueous media, consider lowering the final concentration or using a small amount of a co-solvent like Tween 80, though vehicle controls are crucial.[3] |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as high-passage cells can exhibit altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase. Use the same lot of serum and media for a set of experiments to minimize variability. |
| Assay Protocol Variability | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Maintain consistent incubation times for drug treatment and assay development. |
| High ATP Concentration in Cellular Assays | Be aware that the IC50 value determined in a biochemical kinase assay (low ATP) may be significantly lower than the EC50 in a cellular assay where the inhibitor competes with high intracellular ATP concentrations. |
Issue 2: High Background or Variability in Kinase Assays
| Possible Cause | Troubleshooting Steps |
| Reagent Quality | Use high-quality, purified recombinant VEGFR-2 kinase. Ensure the substrate and ATP are not degraded. |
| Assay Buffer Composition | Optimize the buffer conditions, including pH and salt concentrations, for the kinase reaction. |
| Plate Reader Settings | Ensure the plate reader is set to the correct wavelength and sensitivity for the detection method (e.g., luminescence, fluorescence). |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | Chalcone-based inhibitors can sometimes exhibit off-target activities.[4][5] If observing unexpected phenotypes, consider performing a kinome-wide selectivity profiling to identify other potential targets. |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. Correlate the concentration used with the on-target inhibition of VEGFR-2 phosphorylation via Western blot. |
Quantitative Data
Table 1: In Vitro Activity of this compound and Other Benzofuran-Chalcone Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound (5c) | VEGFR-2 | 1.07 | - | - | [1][2] |
| HCC1806 | Selective Cytotoxicity | [1] | |||
| Hela | Selective Cytotoxicity | [1] | |||
| A549 | Selective Cytotoxicity | [1] | |||
| Compound 4g | VEGFR-2 | Inhibitory Effect | Hela | 5.61 | [6] |
| HCC1806 | 5.93 | [6] | |||
| Compound 6d | VEGFR-2 | 1.00 | - | - | [7][8] |
Experimental Protocols
1. In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This protocol is a general method to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in kinase assay buffer. Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, typically conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
2. Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HCC1806, Hela, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][11]
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | VEGFR | | Invivochem [invivochem.com]
- 4. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of VEGFR-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, exemplified here as "Vegfr-2-IN-60". The information provided is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1][2] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1][3]
Q2: What are the common causes of off-target effects for VEGFR-2 inhibitors?
A2: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1][4] Many VEGFR-2 inhibitors are multi-target inhibitors, affecting other kinases and receptors present in various tissues.[4]
Q3: My cells are showing a phenotype that is inconsistent with VEGFR-2 inhibition after treatment with this compound. What could be the reason?
A3: This could be due to the inhibitor hitting an off-target kinase that has an opposing biological function or the inhibition of a kinase in a negative feedback loop.[1] It is also possible that the observed phenotype is a result of inhibiting other receptor tyrosine kinases, as many VEGFR-2 inhibitors have activity against related kinases like VEGFR1, VEGFR3, PDGFR, and c-Kit.[5]
Q4: How can I determine if the observed effects of my VEGFR-2 inhibitor are on-target or off-target?
A4: A multi-pronged approach is recommended:
-
Literature Review: Thoroughly research the known selectivity profile of your kinase inhibitor if available.[1]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the phenotype persists, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Conduct experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at lower concentrations than off-target effects.[1]
-
Target Knockout/Knockdown: The gold-standard method is to test the inhibitor's efficacy in a cell line where the intended target (VEGFR-2) has been genetically removed, for instance, through CRISPR-Cas9 knockout.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype | The inhibitor may be hitting an off-target kinase with an opposing biological function.[1] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[1] 2. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[1][8] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1][6] |
| High Variability in Response Across Cell Lines | Different cell lines may have distinct genetic profiles influencing their dependence on the VEGF/VEGFR-2 axis or may have pre-existing activation of alternative survival pathways.[9] | 1. Characterize Cell Lines: Profile the baseline expression and activation of VEGFR-2 and other relevant kinases (e.g., FGF, Ang2, PDGF) in your cell lines.[9] 2. Test in Target-Dependent Models: Use cell lines known to be highly dependent on VEGFR-2 signaling for initial validation. |
| In Vitro Efficacy Does Not Translate to In Vivo Models | The in vivo tumor microenvironment is more complex, with redundant signaling pathways and the involvement of other cell types that can compensate for VEGFR-2 inhibition.[9] | 1. Analyze the Tumor Microenvironment: Investigate the expression of alternative pro-angiogenic factors (e.g., FGF, Ang2) in your in vivo model.[9] 2. Combination Therapy: Consider combining the VEGFR-2 inhibitor with an inhibitor of a potential bypass pathway.[9] |
Data Presentation: Hypothetical Kinase Selectivity Profile
The following table presents hypothetical data for "this compound" to illustrate how off-target effects can be quantified.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| VEGFR-2 (KDR) | 98% | 5 |
| VEGFR-1 (Flt-1) | 85% | 50 |
| VEGFR-3 (Flt-4) | 75% | 150 |
| PDGFRβ | 60% | 500 |
| c-Kit | 55% | 750 |
| FGFR1 | 40% | >1000 |
| Src | 25% | >1000 |
| 100 other kinases | <10% | >10,000 |
This is sample data and does not represent the actual profile of a specific compound. This table shows that while the inhibitor is potent against its intended target, VEGFR-2, it also significantly inhibits other related kinases at higher concentrations, which could contribute to off-target effects.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of recombinant kinases.
Materials:
-
Test compound (e.g., this compound)
-
DMSO
-
Purified, recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Multi-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.[6]
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP in the kinase assay buffer.[6]
-
Compound Incubation: Add the test compound at various concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).[6]
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP) using a suitable detection method.[6]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Determine IC50 values for potent interactions.[6]
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to confirm that a compound's efficacy is dependent on its intended target.[6]
Materials:
-
Cas9 expression vector
-
sgRNA expression vector targeting VEGFR-2
-
Cell line of interest
-
Transfection reagent
-
Antibiotics for selection (if applicable)
-
Western blot reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the VEGFR-2 gene into a suitable expression vector.[6]
-
Transfection: Transfect the cell line of interest with the Cas9 and sgRNA expression plasmids.[6]
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell colonies.
-
Knockout Validation: Expand the single-cell clones and validate the knockout of VEGFR-2 expression by Western blot and genomic sequencing.
-
Functional Assay: Compare the effect of the VEGFR-2 inhibitor on the wild-type and VEGFR-2 knockout cell lines in a relevant functional assay (e.g., proliferation, migration). If the inhibitor is less effective in the knockout cells, it suggests an on-target mechanism of action.
Visualizations
Caption: VEGFR-2 signaling pathway and potential inhibitor interactions.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
minimizing cytotoxicity of Vegfr-2-IN-60 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of Vegfr-2-IN-60 in normal cells during their experiments.
Troubleshooting Guide
This guide is designed to help users address specific issues related to the cytotoxicity of this compound in normal cells.
Q1: We are observing high cytotoxicity in our normal cell line with this compound. What are the initial steps to troubleshoot this issue?
High cytotoxicity in normal cells can be a significant concern. The initial approach should focus on optimizing experimental parameters to maximize the therapeutic window.
Recommended Actions:
-
Concentration Optimization: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific normal cell line. This will help you identify a concentration range that is effective against your target cancer cells while minimizing harm to normal cells.
-
Incubation Time: Reduce the exposure time of the normal cells to this compound. A shorter incubation period may be sufficient to achieve the desired inhibitory effect on the target pathway without causing excessive cell death.
-
Cell Density: Ensure that you are using an optimal cell density for your experiments. Sub-confluent or overly confluent cultures can be more susceptible to stress and cytotoxic effects.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the observed cytotoxicity is not due to the solvent.
Q2: How can we improve the selectivity of this compound for cancer cells over normal cells?
Improving the therapeutic index is a key challenge in cancer therapy. Several strategies can be employed to enhance the selectivity of kinase inhibitors like this compound.
Strategies for Enhancing Selectivity:
-
Combination Therapy: Consider using this compound in combination with other agents. A synergistic interaction may allow for a lower, less toxic dose of this compound to be used.[1]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen (e.g., 24 hours on, 24 hours off) might allow normal cells to recover while still exerting an effect on cancer cells.
-
Targeted Delivery Systems: For in vivo studies, formulating this compound in targeted delivery systems like nanoparticles or liposomes can help concentrate the drug at the tumor site, reducing systemic exposure and toxicity to normal tissues.
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
While this compound is a potent VEGFR-2 inhibitor, like many kinase inhibitors, it may have off-target effects that contribute to cytotoxicity.[2]
Investigating Off-Target Effects:
-
Kinase Profiling: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases that might be expressed in your normal cell line.
-
Phenotypic Comparison: Compare the cytotoxic phenotype (e.g., apoptosis, necrosis, cell cycle arrest) with that induced by other, more selective VEGFR-2 inhibitors.
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the cells by inhibiting that off-target with a specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[4] By inhibiting VEGFR-2, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby preventing tumor angiogenesis.[3][4]
Q2: Why is it important to assess the cytotoxicity of this compound in normal cells?
While the goal is to target cancer cells, VEGFR-2 is also expressed in normal endothelial cells and other cell types where it plays a role in physiological processes like wound healing.[5] Therefore, it is crucial to determine the cytotoxic concentration of this compound in relevant normal cell lines (e.g., HUVECs, fibroblasts) to establish a therapeutic window and ensure that the observed anti-cancer effects are not simply due to general toxicity.
Q3: What are the typical IC50 and CC50 values for VEGFR-2 inhibitors?
The half-maximal inhibitory concentration (IC50) for VEGFR-2 enzyme inhibition and the cytotoxic concentration 50 (CC50) for normal cells can vary widely for different inhibitors and cell lines. For potent inhibitors like this compound, the enzymatic IC50 is in the low nanomolar range.[3] The CC50 in normal cells should be significantly higher than the IC50 against the target cancer cells to indicate a good selectivity index.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against various cancer cell lines. Note: There is currently no publicly available data on the CC50 of this compound in normal cell lines. Researchers are strongly encouraged to determine the CC50 in their specific normal cell models.
| Parameter | Cell Line | Value | Reference |
| Enzymatic IC50 | VEGFR-2 | 1.07 nM | [3] |
| Cytotoxicity (IC50) | HCC1806 (Breast Cancer) | Not specified | [3] |
| Hela (Cervical Cancer) | Not specified | [3] | |
| A549 (Lung Cancer) | Not specified | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by assessing cell viability through the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
Normal or cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50/IC50 value using non-linear regression.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Normal or cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to set up the reaction with the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent provided in the kit) and determine the CC50/IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing and minimizing cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Vegfr-2-IN-60
Welcome to the technical support center for Vegfr-2-IN-60. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oral bioavailability of this potent VEGFR-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. As a lipophilic small molecule, it struggles to dissolve in the gastrointestinal fluids, which is a critical first step for absorption into the bloodstream.[1][2][3] Inadequate dissolution limits the concentration of the drug available to pass through the intestinal wall. Furthermore, like many kinase inhibitors, it may be susceptible to first-pass metabolism in the liver and gut, where the drug is broken down before reaching systemic circulation.[1][4]
Q2: What are the initial steps to troubleshoot poor in vivo efficacy of this compound?
A2: First, confirm that the lack of efficacy is due to poor exposure. A pilot pharmacokinetic (PK) study in your animal model is essential to determine the plasma concentration (Cmax) and total exposure (AUC) after oral administration. If exposure is low, the next step is to assess the compound's fundamental physicochemical properties, specifically its aqueous solubility at different pH values (pH 1.2 to 6.8) and its metabolic stability using liver microsomes.[1][4] This will help determine if the primary issue is solubility or metabolism.
Q3: What formulation strategies can enhance the solubility and absorption of this compound?
A3: Several advanced formulation strategies can significantly improve the bioavailability of poorly soluble drugs like this compound.[5][6] Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can dramatically increase its dissolution rate and apparent solubility.[3][7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a lipid matrix, which forms a fine emulsion in the GI tract, facilitating absorption.[1][9]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.[10]
Q4: How can I assess the improved bioavailability of a new this compound formulation?
A4: The assessment involves a two-pronged approach:
-
In Vitro Dissolution Testing: This is a crucial first step to compare the release profile of your new formulation against the unformulated drug.[11][12][13] Using biorelevant media that simulate gastric and intestinal fluids can provide a more accurate prediction of in vivo performance.[11][14]
-
In Vivo Pharmacokinetic (PK) Studies: The definitive test is to conduct a PK study in an animal model (e.g., mice or rats).[15][16] By comparing the plasma concentration-time profiles of the new formulation to a control (e.g., a simple suspension or an intravenous dose), you can calculate key parameters like Cmax, Tmax, and Area Under the Curve (AUC) to quantify the improvement in oral bioavailability.[17]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound.
| Problem | Possible Causes | Recommended Solutions & Next Steps |
| Issue 1: Low Aqueous Solubility | • Highly crystalline and hydrophobic molecular structure.• "Brick dust" nature of the compound. | 1. Characterize pH-Solubility Profile: Determine solubility in buffers from pH 1.2 to 6.8.2. Formulation Strategies: • Amorphous Solid Dispersion (ASD): Prepare an ASD with a hydrophilic polymer like HPMC-AS or PVP. (See Protocol 1). • Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). • Particle Size Reduction: Investigate micronization or nanosizing to increase surface area.[10] |
| Issue 2: Poor In Vitro Dissolution Rate | • Inadequate formulation.• Drug recrystallization from a supersaturated solution. | 1. Optimize Formulation: • For ASDs, screen different polymers and drug loadings. • For lipid systems, screen various oils, surfactants, and co-solvents.[1][9]2. Perform Biorelevant Dissolution Testing: Use media like FaSSIF (Fasted State Simulated Intestinal Fluid) to better predict in vivo behavior. (See Protocol 2).[11][14] |
| Issue 3: High First-Pass Metabolism | • Extensive metabolism by Cytochrome P450 (CYP) enzymes in the gut wall and liver. | 1. In Vitro Metabolic Stability: Assess stability in liver microsomes to identify the extent of metabolism.2. Identify Metabolites: Use LC-MS/MS to identify metabolic "hot spots" on the molecule.3. Medicinal Chemistry: If feasible, modify the structure to block metabolic sites. This is a long-term strategy.4. Prodrug Approach: Design a prodrug that masks the metabolic site.[4][18] |
| Issue 4: Inconsistent In Vivo Exposure | • Formulation instability.• Negative food effects.• High inter-animal variability. | 1. Check Formulation Stability: Ensure the formulation is physically and chemically stable over the study period.2. Standardize Dosing Conditions: Conduct studies in fasted animals to minimize food-related variability.[17]3. Refine Formulation: A robust and stable formulation, like a well-designed ASD or SEDDS, can reduce variability by providing more consistent dissolution.[1] |
Comparative Overview of Formulation Strategies
The table below provides a hypothetical comparison of different formulation approaches for enhancing the bioavailability of this compound.
| Formulation Strategy | Mechanism of Enhancement | Hypothetical Solubility(in FaSSIF, µg/mL) | Predicted BioavailabilityFold-Increase (vs. Suspension) | Key Considerations |
| Aqueous Suspension | Baseline (Particle wetting) | 1 | 1x | High variability, poor exposure. |
| Micronized Suspension | Increased surface area | 5 - 10 | 2x - 3x | Limited by intrinsic solubility. |
| Amorphous Solid Dispersion (ASD) | High energy amorphous state, supersaturation | 50 - 150 | 5x - 15x | Requires careful polymer selection to prevent recrystallization. |
| Lipid-Based (SEDDS) | Pre-dissolved in lipids, forms microemulsion | >200 (in formulation) | 8x - 20x | High drug loading can be a challenge; potential for GI side effects. |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare a this compound ASD to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Solvent (e.g., Dichloromethane/Methanol mixture, Acetone)
-
Spray Dryer instrument
-
HPLC for content uniformity analysis
Methodology:
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio by weight) in a suitable solvent to form a clear solution. A typical solid concentration is 5-10% (w/v).[7]
-
Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
Inlet Temperature: 80-120°C (must be below the glass transition temperature of the polymer/drug mix).
-
Atomization Pressure: Set according to instrument specifications to achieve a fine mist.
-
Feed Rate: Adjust to ensure complete solvent evaporation.
-
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Drug Content: Determine the drug loading and content uniformity using a validated HPLC method.
-
Protocol 2: In Vitro Dissolution Testing of Formulations
Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.
Materials:
-
This compound formulations (e.g., ASD, unformulated API)
-
USP II Paddle Apparatus[13]
-
Dissolution Media: e.g., Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
HPLC for sample analysis.
Methodology:
-
Apparatus Setup: Set up the USP II apparatus with 900 mL of dissolution medium maintained at 37 ± 0.5°C. Set the paddle speed to 75 RPM.[13]
-
Sample Introduction: Add an amount of formulation equivalent to a specific dose of this compound into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.[12]
-
Sample Preparation: Immediately filter the samples through a 0.45 µm syringe filter to remove undissolved particles.
-
Analysis: Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Data Plotting: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
C57BL/6 mice (or other appropriate strain), 8-10 weeks old.[17]
-
This compound formulations (e.g., ASD formulated in a suitable vehicle, control suspension).
-
Intravenous (IV) formulation of this compound (for absolute bioavailability calculation).
-
Dosing gavage needles and syringes.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS for plasma sample analysis.
Methodology:
-
Animal Acclimation: Acclimate animals for at least one week before the study.
-
Fasting: Fast the mice overnight (approx. 12 hours) before dosing but allow free access to water.[17]
-
Dosing:
-
Oral (PO) Groups: Administer the formulations orally via gavage at a target dose (e.g., 10 mg/kg). Include a group for each formulation to be tested (n=3-5 mice per group).
-
Intravenous (IV) Group: Administer the IV formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to a separate group of mice.
-
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) into EDTA tubes at specified time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
VEGFR-2 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of VEGF-A to its receptor, VEGFR-2, which is the target of this compound.[20][21][22] Inhibition of this pathway blocks downstream signals for proliferation, migration, and survival of endothelial cells, which is crucial for angiogenesis.
Troubleshooting Workflow for Low Bioavailability
This flowchart provides a logical sequence of steps for diagnosing and addressing the poor bioavailability of this compound.
Formulation Development and Testing Workflow
This diagram outlines the experimental process for developing and evaluating a new formulation to enhance the bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibitors: Benchmarking Novel Compounds Against Established Therapeutics
This guide provides a comprehensive framework for comparing the performance of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, such as the hypothetical compound Vegfr-2-IN-60, against well-established therapeutics. As specific experimental data for this compound is not publicly available, this document serves as a template for the evaluation and comparison of new chemical entities targeting VEGFR-2, a critical mediator of angiogenesis in cancer.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key player in angiogenesis, the formation of new blood vessels.[1] In cancer, tumor cells often exploit this pathway to ensure a steady supply of nutrients and oxygen, promoting tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 signaling is a cornerstone of modern anti-cancer therapy.[1] This is typically achieved through small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the kinase domain or monoclonal antibodies that block ligand binding.[2][3]
This guide will focus on the comparative evaluation of small molecule inhibitors, using established drugs such as Sorafenib, Sunitinib, and Lenvatinib as benchmarks for assessing the potential of new compounds like this compound.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[4][5][6]
Comparative Analysis of VEGFR-2 Inhibitors
The efficacy and selectivity of VEGFR-2 inhibitors are paramount. A direct comparison of their biochemical and cellular activities provides a clear picture of their potential. The following table summarizes typical data for established inhibitors and provides a template for evaluating a new compound like this compound.
Table 1: In Vitro Potency of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 in nM) | Cell Line (e.g., HUVEC) Proliferation IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Sorafenib | 90 | PDGFR-β (57), c-Kit (68), Flt-3 (58), RET (43) | ~5-15 (in various cancer cell lines)[7] |
| Sunitinib | 80 (as malate) | PDGFRβ (69), KIT (42), FLT3 (119), RET (358) | ~0.01-0.1 (in various cancer cell lines) |
| Lenvatinib | 4.6 | FGFR1 (22), FGFR2 (46), FGFR3 (29), PDGFRβ (39) | ~0.02-0.1 (in various cancer cell lines) |
| Axitinib | 0.2 | PDGFRβ (1.6), c-KIT (1.7) | ~0.001-0.01 (in HUVECs) |
| Apatinib | 1[8][9] | c-Ret (13), c-Kit (429), c-Src (530)[8][9] | Data varies by cell line |
| Cabozantinib | 0.035[8] | c-Met (1.3), Ret (4), Kit (4.6), Flt-1/3/4 (12/11.3/6)[8] | Data varies by cell line |
IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Standardized and reproducible experimental protocols are essential for the valid comparison of inhibitor performance.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation.
-
Detailed Protocol:
-
Plate Preparation: A 96-well plate is coated with the kinase substrate.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., Sorafenib) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and a specific concentration of ATP are added to initiate the phosphorylation reaction. The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).[10]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using a specific antibody that recognizes the phosphorylated substrate, often in an ELISA-based format, or by measuring ATP consumption using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[1][2]
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the inhibitor's ability to curb the growth of endothelial cells or cancer cells that are dependent on VEGFR-2 signaling.
-
Principle: Cells are treated with the inhibitor, and cell viability is measured after a set period. The MTT or CCK-8 assays, which measure metabolic activity, are commonly used.[1][10][11]
-
Detailed Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line are seeded in a 96-well plate and allowed to attach overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test and reference inhibitors.
-
Incubation: The plate is incubated for 48-72 hours.[1]
-
Viability Measurement: A reagent like MTT or CCK-8 is added to the wells. Viable cells with active metabolism convert the reagent into a colored product, which is measured using a microplate reader.[10][11]
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated, and the IC50 value is determined.[1]
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.[12]
-
Detailed Protocol:
-
Cell Implantation: A specific number of human cancer cells (e.g., from a breast or colon cancer line) are subcutaneously injected into immunocompromised mice.[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the vehicle control, test inhibitor (e.g., this compound), or a reference inhibitor (e.g., Sunitinib) via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess microvessel density (CD31 staining) and VEGFR-2 expression.[13]
-
Logical Framework for Comparison
When evaluating a novel inhibitor like this compound, a logical progression of experiments is crucial to build a comprehensive profile and compare it effectively against established drugs.
Conclusion
The development of novel VEGFR-2 inhibitors requires a rigorous and systematic comparison to existing therapies. While specific data for this compound remains elusive, this guide outlines the necessary experimental framework and data presentation required for a thorough evaluation. By assessing biochemical potency, cellular activity, and in vivo efficacy using standardized protocols, and comparing these results to well-characterized inhibitors like Sorafenib, Sunitinib, and Lenvatinib, researchers can effectively determine the therapeutic potential and positioning of new chemical entities in the landscape of anti-angiogenic cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. dovepress.com [dovepress.com]
- 11. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Kinase Inhibitors: Sunitinib vs. A Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, and a hypothetical selective VEGFR-2 inhibitor, represented here as Vegfr-2-IN-60. Due to the absence of publicly available data for a compound named "this compound," this document serves as a template to illustrate how such a comparison would be structured. The experimental data and characteristics of Sunitinib are based on established scientific literature, while the entry for this compound is designed to be populated with data for any selective VEGFR-2 inhibitor of interest.
Introduction: Mechanism of Action
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It functions by blocking the intracellular signaling of multiple RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R).[1][2] This simultaneous inhibition of targets involved in tumor angiogenesis and cell proliferation leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, ultimately causing tumor shrinkage.[2] Sunitinib is also a potent inhibitor of other RTKs such as KIT, FLT3, RET, and CSF-1R.[1][4]
This compound (Hypothetical) , as a selective VEGFR-2 inhibitor, would be designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[5] By doing so, it would block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]
Signaling Pathways
The diagrams below illustrate the signaling pathways affected by Sunitinib and a selective VEGFR-2 inhibitor.
Quantitative Data Comparison
The following tables summarize the inhibitory activities of Sunitinib and provide a template for a selective VEGFR-2 inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | Sunitinib IC₅₀ (nM) | This compound IC₅₀ (nM) (Hypothetical) |
| VEGFR-2 (KDR) | 80[7] | < 10 |
| PDGFR-β | 2[7] | > 1000 |
| c-Kit | Potent Inhibition Noted[8] | > 1000 |
| FLT3 | 250 (wild type)[8] | > 1000 |
| RET | Potent Inhibition Noted[4] | > 1000 |
Note: IC₅₀ values can vary between different assay conditions.
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Sunitinib IC₅₀ (nM) | This compound IC₅₀ (nM) (Hypothetical) |
| HUVEC (VEGF-stimulated proliferation) | Endothelial Cells | 40[7] | Potent Inhibition Expected |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 8[7] | No Significant Activity Expected |
| 786-O | Renal Cell Carcinoma | - | Data Dependent on Cell Line's reliance on VEGFR-2 signaling |
| SW579 | Squamous Thyroid Cancer | IC₅₀ determined by MTT assay[9] | Data Dependent on Cell Line's reliance on VEGFR-2 signaling |
| K-562 | Chronic Myelogenous Leukemia | 3500 (48h)[10] | No Significant Activity Expected |
Table 3: In Vivo Efficacy
| Tumor Model | Dosing | Sunitinib Outcome | This compound Outcome (Hypothetical) |
| ACHN Xenograft | 20, 40, 80 mg/kg, p.o. | Growth inhibition at 20 mg/kg; Regression at 40 and 80 mg/kg[11] | Tumor growth inhibition or regression expected |
| SK-N-BE(2) Xenograft | 20, 30, 40 mg/kg, p.o. | Significant reduction in primary tumor growth at 20 mg/kg[12] | Tumor growth inhibition or regression expected |
| 4T1 Metastasis Model | - | Did not inhibit growth of lung tumor nodules[13] | Effect would depend on the role of VEGFR-2 in this specific model |
| RENCA Metastasis Model | - | Blocked the growth of lung tumor nodules[13] | Effect would depend on the role of VEGFR-2 in this specific model |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of kinase inhibitors like Sunitinib.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol Outline:
-
Reagent Preparation: Purified recombinant kinase (e.g., VEGFR-2) and a suitable substrate are prepared in an appropriate buffer.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are combined in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactivity measurement (if using [γ-³²P]ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[14]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ for cell proliferation inhibition is determined.[9][14]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol Outline:
-
Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally) at various doses and schedules.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor tissues can also be collected for further analysis (e.g., immunohistochemistry for angiogenesis markers).[11][12]
Comparative Summary
The key distinction between Sunitinib and a selective VEGFR-2 inhibitor like the hypothetical this compound lies in their target profiles.
Sunitinib's multi-targeted approach offers the potential for broader efficacy against tumors that are dependent on multiple signaling pathways for their growth and survival. However, this can also lead to a higher incidence of off-target side effects.
A selective VEGFR-2 inhibitor like This compound would be expected to have a more favorable safety profile due to its specific targeting of the angiogenesis pathway. This specificity allows for a clearer understanding of its mechanism of action and may be beneficial in combination therapies. The trade-off for this selectivity might be a narrower range of susceptible tumor types and a higher likelihood of the development of resistance through the activation of alternative signaling pathways.
Conclusion
The choice between a multi-targeted inhibitor like Sunitinib and a selective inhibitor depends on the specific therapeutic context. Sunitinib has demonstrated significant clinical benefit in various cancers, validating its multi-targeted mechanism.[15][16] A selective VEGFR-2 inhibitor would be a valuable tool for specifically dissecting the role of VEGFR-2 in tumor biology and could offer a safer, more targeted therapeutic option, particularly in combination with other agents. This guide provides a framework for the direct comparison of such inhibitors as more data on novel selective agents becomes available.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vegfr-2-IN-60's Anti-Tumor Activity
An Objective Guide for Researchers in Oncology and Drug Development
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] By promoting the growth of blood vessels that supply nutrients and oxygen, VEGFR-2 signaling enables rapid tumor growth and metastasis.[3][4] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[5][6] Vegfr-2-IN-60 has emerged as a potent, small-molecule inhibitor of this receptor. This guide provides a comparative analysis of its anti-tumor activity against other established and experimental VEGFR-2 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
The VEGFR-2 Signaling Pathway
VEGF binding to its receptor, VEGFR-2, triggers a cascade of intracellular events. This process begins with receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] These phosphorylated sites act as docking stations for various signaling proteins, activating downstream pathways crucial for endothelial cell function. Key pathways include the PLCγ-PKC-Raf-MEK-MAPK cascade, which promotes cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[4][8] Inhibitors like this compound typically act by competing with ATP for the binding site within the receptor's kinase domain, thereby blocking these downstream signals.[9]
Comparative Performance Data
The efficacy of a VEGFR-2 inhibitor is determined by its potency in enzymatic assays, its ability to inhibit cell proliferation, and its performance in preclinical tumor models.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the VEGFR-2 kinase enzyme. A lower IC50 value indicates higher potency.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound(s) |
| This compound (Compound 5c) | 1.07 | N/A |
| Sorafenib | 3.12 - 90 | Axitinib, Sunitinib |
| Sunitinib | 18.9 | Erlotinib |
| Axitinib | 0.2 | N/A |
| Vandetanib | 40 | N/A |
| Pazopanib | 30 | N/A |
| Lenvatinib | 4.8 | N/A |
| Compound 23j | 3.7 | Sorafenib |
| Compound 6 (Nicotinamide-based) | 60.83 | Sorafenib |
Data compiled from multiple sources.[10][11][12][13]
Table 2: In Vitro Anti-Proliferative Activity
This table showcases the cytotoxic effects of VEGFR-2 inhibitors on various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound(s) |
| This compound | HCC1806, Hela, A549 | Exhibits cytotoxic activity | N/A |
| Sorafenib | HepG2 | 3.40 - 9.18 | Doxorubicin |
| Sorafenib | MCF-7 | 5.47 | Doxorubicin |
| Sorafenib | HCT-116 | 7.26 | Doxorubicin |
| Compound 11 (Piperazinylquinoxaline) | A549 | 10.61 | Sorafenib |
| Compound 11 (Piperazinylquinoxaline) | HepG-2 | 9.52 | Sorafenib |
| Compound 11 (Piperazinylquinoxaline) | Caco-2 | 12.45 | Sorafenib |
| Compound 11 (Piperazinylquinoxaline) | MDA-MB-231 | 11.52 | Sorafenib |
| Pyrimidine derivative 91e | HCT-116 | 1.14 | Sorafenib |
| Pyrimidine derivative 91e | MCF-7 | 9.77 | Sorafenib |
Data compiled from multiple sources.[1][2][10][14]
Table 3: In Vivo Anti-Tumor Efficacy
This table summarizes results from preclinical studies in mouse models, demonstrating the ability of inhibitors to suppress tumor growth.
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (%) |
| Vandetanib | Lewis Lung Carcinoma (LLC) | 80 mg/kg daily | ~84% |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg daily | ~82% |
| Anti-VEGFR2-ILs-dox | HT-29 Colon Cancer Xenograft | N/A | Superior to antibodies alone and conventional liposomes |
| Anti-VEGFR2 Antibody (DC101) | MC38 Colon Adenocarcinoma | 40 mg/kg | Significant anti-tumor effects and increased T-cell infiltration |
Data compiled from multiple sources.[15][16][17]
Standardized Experimental Workflow & Protocols
Validating a novel VEGFR-2 inhibitor requires a multi-step approach, progressing from enzymatic assays to cell-based functional tests and finally to in vivo models.
Experimental Protocols
-
Objective: To determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated in a kinase reaction buffer.
-
A specific peptide substrate and ATP are added to the reaction wells.
-
The test compound (e.g., this compound) is added in a series of dilutions. A known inhibitor like Sorafenib is used as a positive control.
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
A detection reagent (e.g., Kinase-Glo®) is added, which generates a luminescent signal inversely proportional to the amount of ATP consumed.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
-
Objective: To assess the anti-proliferative effect of the inhibitor on endothelial or cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo® measure the metabolic activity of viable cells, which correlates with cell number.
-
Methodology:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor. Wells with vehicle (e.g., DMSO) serve as a negative control.
-
Cells are incubated for a period of 48-72 hours.
-
For an MTT assay, MTT reagent is added and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then dissolved, and absorbance is read.
-
For CellTiter-Glo®, the reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP present.
-
Results are expressed as a percentage of viable cells compared to the vehicle control, and IC50 values are determined.
-
-
Objective: To confirm that the inhibitor blocks the VEGFR-2 signaling pathway within the cell.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) are serum-starved to reduce basal receptor activity.
-
Cells are pre-treated with the test inhibitor or vehicle control for 1-2 hours.
-
Cells are then stimulated with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Antibodies for downstream targets like p-Akt and p-ERK can also be used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-VEGFR-2 signal relative to total VEGFR-2 in treated cells indicates target inhibition.
-
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human tumor cells (e.g., HT-29 colon cancer) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[16]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), following a predetermined schedule and dose.[15] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.[18]
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for the treated group relative to the control group.
-
-
Objective: To quantify the anti-angiogenic effect of the inhibitor by measuring the density of blood vessels within the tumor.
-
Methodology:
-
Tumors from the xenograft study are harvested, fixed in formalin, and embedded in paraffin.
-
Thin sections of the tumor tissue are cut and mounted on slides.
-
The sections are stained with an antibody against an endothelial cell marker, most commonly CD31.[17]
-
A secondary antibody and a detection system are used to visualize the stained blood vessels.
-
The slides are imaged using a microscope, and the microvessel density (MVD) is quantified by counting the number of stained vessels in several high-power fields. A significant reduction in MVD in the treated group compared to the control indicates an anti-angiogenic effect.[15][16]
-
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. This compound | VEGFR | | Invivochem [invivochem.com]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of VEGFR-2 Inhibition: A Comparative Guide to Sunitinib's Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have become a cornerstone of treatment for various solid tumors. However, the structural similarity of the kinase domain across the human kinome presents a significant challenge, often leading to off-target effects and a complex pharmacological profile. This guide provides an objective comparison of the cross-reactivity of Sunitinib, a prominent VEGFR-2 inhibitor, with other kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to potently inhibit VEGFR-2. To understand its broader kinase interaction profile, a comprehensive analysis of its inhibitory activity against a panel of kinases is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sunitinib against a selection of kinases, offering a quantitative view of its selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| VEGFR-2 (KDR) | 2 | TK | Angiogenesis, Vascular Development |
| PDGFRβ | 8 | TK | Cell growth, proliferation, and migration |
| c-Kit | <10 | TK | Hematopoiesis, melanogenesis, and gametogenesis |
| FLT3 | <10 | TK | Hematopoietic stem and progenitor cell survival and proliferation |
| VEGFR-1 (Flt-1) | 80 | TK | Angiogenesis, Vascular Development |
| CSF1R (Fms) | <100 | TK | Monocyte and macrophage differentiation and survival |
| RET | <100 | TK | Neuronal development and function |
| FGFR-1 | >100 | TK | Cell growth, differentiation, and angiogenesis |
| EGFR | >100 | TK | Cell growth and proliferation |
| Src | >100 | TK | Cell adhesion, growth, and differentiation |
Data compiled from publicly available sources. IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that while Sunitinib is highly potent against VEGFR-2, it also exhibits significant inhibitory activity against other structurally related tyrosine kinases, most notably Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3). This polypharmacology is a critical consideration in its clinical application, contributing to both its therapeutic efficacy in certain contexts and its side-effect profile.
Experimental Protocols: Assessing Kinase Inhibition
The determination of a compound's kinase selectivity profile is a crucial step in drug development. Several robust methods are employed for this purpose. Below are detailed methodologies for two widely used kinase profiling assays.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor® 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Sunitinib) in 100% DMSO. Subsequently, create intermediate dilutions at 3 times the final desired concentration in the assay buffer.
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound dilution to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This is a quantitative, active site-directed competition binding assay that measures the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged kinase.
Principle: The assay involves a kinase of interest that is tagged with a unique DNA barcode. This tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the kinase active site will reduce the amount of kinase captured on the solid support.
Detailed Protocol:
-
Assay Components:
-
DNA-tagged kinase.
-
Streptavidin-coated beads with an immobilized active-site directed ligand.
-
Test compound.
-
-
Assay Procedure:
-
The DNA-tagged kinase is incubated with the test compound at various concentrations.
-
The mixture is then added to the streptavidin-coated beads with the immobilized ligand.
-
The reaction is allowed to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
-
Quantification and Data Analysis:
-
The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control (% Ctrl).
-
The % Ctrl is calculated as: (test compound signal - background signal) / (DMSO control signal - background signal) * 100.
-
Plotting the % Ctrl against the logarithm of the compound concentration allows for the determination of the dissociation constant (Kd) or IC50.
-
Signaling Pathway Diagrams
To visualize the biological context of Sunitinib's on-target and major off-target activities, the following diagrams illustrate the signaling pathways of VEGFR-2 and PDGFRβ.
Unlocking Synergistic Potential: Combining VEGFR-2 Inhibition with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming resistance. This guide provides a comparative overview of the synergistic effects observed when a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor is combined with standard chemotherapeutic agents. As specific data for "Vegfr-2-IN-60" is not publicly available, this guide will utilize data from well-characterized VEGFR-2 inhibitors, Apatinib (B926) and Ramucirumab (B1574800), as representative examples to illustrate the principles and potential of this therapeutic approach.
Mechanism of Action: Targeting the Engine of Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1] VEGFR-2 inhibitors disrupt this process by blocking the binding of VEGF-A, -C, and -D, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4]
The synergistic effect with chemotherapy is thought to arise from a multi-pronged attack on the tumor. By normalizing the tumor vasculature, VEGFR-2 inhibitors can improve the delivery and efficacy of co-administered chemotherapeutic agents.[5] Furthermore, the inhibition of survival signals mediated by VEGFR-2 can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Quantitative Analysis of Synergistic Effects
The following tables summarize preclinical and clinical data demonstrating the synergistic anti-tumor effects of combining VEGFR-2 inhibitors with various chemotherapy agents.
Preclinical Synergistic Effects of Apatinib with Chemotherapy
| Cancer Type | Chemotherapy Agent | Metric | Apatinib Alone | Chemotherapy Alone | Combination | Synergy (CDI<1) | Reference |
| Gastric Cancer | Paclitaxel (B517696) (TAX) | Proliferation Inhibition | Increased | Increased | Significantly Increased | Synergistic | [6][7] |
| Gastric Cancer | 5-Fluorouracil (5-FU) | Proliferation Inhibition | Increased | Increased | Significantly Increased | Synergistic | [6][7] |
| Gastric Cancer | Oxaliplatin (L-OHP) | Proliferation Inhibition | Increased | Increased | Increased | Additive | [6][7] |
| Esophageal Squamous Cell Carcinoma | Paclitaxel (TAX) | Tumor Growth Inhibition | Repressed | Repressed | Significantly Repressed | Synergistic | [8] |
| Esophageal Squamous Cell Carcinoma | 5-Fluorouracil (5-FU) | Tumor Growth Inhibition | Repressed | Repressed | Significantly Repressed | Synergistic | [8] |
| Esophageal Squamous Cell Carcinoma | Cisplatin (DDP) | Tumor Growth Inhibition | Repressed | Repressed | Significantly Repressed | Synergistic | [8] |
CDI: Coefficient of Drug Interaction
Clinical Synergistic Effects of Apatinib with Chemotherapy
| Cancer Type | Chemotherapy | Metric | Combination Therapy | Control (Chemotherapy Alone) | p-value | Reference | |---|---|---|---|---|---| | Advanced Gastric Carcinoma | S-1 | Median PFS | 7.9 months | - | - |[9] | | Advanced Gastric Carcinoma | S-1 | Median OS | 12.9 months | - | - |[9] | | Advanced NSCLC | Pemetrexed or Docetaxel | Median PFS | 2.8 months | - | - |[10] | | Advanced Breast Cancer | Various | Median PFS | 4.8 months | 2.1 months (previous line) | < 0.001 |[11][12] | | Advanced Breast Cancer | Various | Median OS | 15.4 months | - | - |[11][12] | | Advanced Oral Cancer | Various | 3-month Survival Rate | 90% | 60% | 0.001 |[13] | | Gastroesophageal Junction Adenocarcinoma | Taxane, Irinotecan, Fluorouracil | Median PFS | 3.72 months | 3.04 months | - |[14] | | Gastroesophageal Junction Adenocarcinoma | Taxane, Irinotecan, Fluorouracil | Median OS | 13.66 months | 10.08 months | - |[14] |
PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer
Preclinical and Clinical Synergistic Effects of Ramucirumab with Chemotherapy
| Cancer Type | Chemotherapy Agent | Setting | Metric | Combination Therapy | Control | p-value | Reference |
| Gastric Cancer | Paclitaxel | Preclinical (In Vitro) | Cell Growth Inhibition | Potentiated & Synergistic | - | - | [15][16] |
| Gastric Cancer | Paclitaxel | Clinical (Phase III - RAINBOW) | Median OS | 9.6 months | 7.4 months | < 0.05 | [17] |
| NSCLC | Docetaxel | Clinical (Phase III - REVEL) | Median OS | 10.5 months | 9.1 months | < 0.05 | [18] |
| Colorectal Cancer | FOLFIRI | Clinical (Phase III - RAISE) | Median OS | 13.3 months | 11.7 months | < 0.05 | [19] |
| NSCLC | Paclitaxel + Carboplatin | Clinical (Phase II) | 6-month PFS rate | 59.0% | - | - | [20] |
| NSCLC | Paclitaxel + Carboplatin | Clinical (Phase II) | Median OS | 16.85 months | - | - | [20] |
FOLFIRI: Leucovorin, Fluorouracil, and Irinotecan
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of VEGFR-2 inhibitors and chemotherapy.
In Vitro Synergy Assessment
A generalized workflow for in vitro synergy studies is depicted below.
Caption: In vitro synergy assessment workflow.
Cell Lines:
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the VEGFR-2 inhibitor, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a standard method such as the MTT or SRB assay.
-
The half-maximal inhibitory concentration (IC50) for each agent is determined.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
In Vivo Synergy Assessment
Animal Models:
-
Gastric Cancer: Nude mice bearing BGC-823 or SGC-7901 xenografts.[7]
-
Esophageal Squamous Cell Carcinoma: Nude mice bearing KYSE-150 xenografts.[8]
Methodology:
-
Tumor cells are subcutaneously injected into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, VEGFR-2 inhibitor alone, chemotherapy alone, and the combination.
-
Drugs are administered according to a predetermined schedule and dosage. For example, Apatinib is often administered orally daily, while chemotherapeutic agents like paclitaxel may be given intravenously every few days.[7]
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31)).
-
Tumor growth inhibition (TGI) is calculated for each group, and statistical analysis is performed to determine the significance of the combination effect.
Conclusion
The preclinical and clinical data for representative VEGFR-2 inhibitors like Apatinib and Ramucirumab strongly support the rationale for combining this class of targeted agents with conventional chemotherapy. This approach has demonstrated synergistic or additive anti-tumor effects across a range of solid tumors, often leading to improved survival outcomes. The normalization of tumor vasculature and the increased susceptibility of cancer cells to cytotoxic agents are key mechanisms underlying this synergy. Further research into optimal dosing schedules, patient selection biomarkers, and the development of novel VEGFR-2 inhibitors will continue to refine this promising therapeutic strategy.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramucirumab: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Ramucirumab - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. The synergistic effects of Apatinib combined with cytotoxic chemotherapeutic agents on gastric cancer cells and in a fluorescence imaging gastric cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Apatinib inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apatinib Plus Chemotherapy Shows Clinical Activity in Advanced NSCLC: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of apatinib 250 mg combined with chemotherapy in patients with pretreated advanced breast cancer in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of apatinib 250 mg combined with chemotherapy in patients with pretreated advanced breast cancer in a real-world setting [frontiersin.org]
- 13. Effect of different doses of apatinib mesylate combined with chemotherapy on advanced oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of apatinib mesylate and second-line chemotherapy for treating gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of synergistic action of Ramucirumab and Paclitaxel in Gastric Cancers cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical role of ramucirumab alone or in combination with paclitaxel for gastric and gastro-esophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyramza (ramucirumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. ucir.org [ucir.org]
- 20. A Phase II, Open-Label Study of Ramucirumab in Combination with Paclitaxel and Carboplatin as First-Line Therapy in Patients with Stage IIIB/IV Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzofuran-Chalcone Based Inhibitors: A Guide for Drug Development Professionals
A deep dive into the burgeoning field of cancer therapeutics reveals the significant potential of benzofuran-chalcone hybrids as potent inhibitors. These compounds, integrating the structural motifs of both benzofuran (B130515) and chalcone (B49325), have demonstrated promising cytotoxic activity against a range of cancer cell lines and inhibitory effects on key oncogenic targets. This guide provides a comparative analysis of recently developed benzofuran-chalcone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers and drug development professionals.
The core structure of benzofuran and the α,β-unsaturated ketone system of chalcones contribute to the diverse pharmacological activities of these hybrid molecules, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] The fusion of these two pharmacophores has yielded derivatives with enhanced therapeutic potential, particularly in the realm of oncology.[2][3]
Comparative Efficacy of Benzofuran-Chalcone Derivatives
The anti-cancer activity of various benzofuran-chalcone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for a selection of compounds from recent studies.
Cytotoxic Activity Against Human Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 4g | HCC1806 (Breast Squamous Cancer) | 5.93 | [1] |
| HeLa (Cervical Cancer) | 5.61 | [1] | |
| Compound 4o | HCC1806 (Breast Squamous Cancer) | 6.40 | [1] |
| HeLa (Cervical Cancer) | 6.36 | [1] | |
| Compound 4d | HCC1806 (Breast Squamous Cancer) | 17.13 | [1] |
| Compound 3d | MCF-7 (Breast Adenocarcinoma) | 3.22 | [2] |
| PC-3 (Prostate Cancer) | 4.15 | [2] | |
| Compound 3j | MCF-7 (Breast Adenocarcinoma) | 7.81 | [2] |
| PC-3 (Prostate Cancer) | 9.46 | [2] | |
| Cisplatin (Control) | MCF-7 (Breast Adenocarcinoma) | 12.25 | [2] |
| Compound 18 | MC-7 (Breast Cancer) | 2 - 10 | [3] |
| Compound 2 | MCF-7 (Breast Cancer) | 9.37 | [4] |
| MDA-MB-231 (Breast Cancer) | 5.36 | [4] | |
| A549 (Lung Cancer) | 3.23 | [4] | |
| H1299 (Lung Cancer) | 6.07 | [4] | |
| Compound 4 | MCF-7 (Breast Cancer) | 2.71 | [4] |
| MDA-MB-231 (Breast Cancer) | 2.12 | [4] | |
| A549 (Lung Cancer) | 2.21 | [4] | |
| H1299 (Lung Cancer) | 2.92 | [4] | |
| 3-nitrophenyl chalcone derivative | HCT-116 (Colon Cancer) - 24h | 3.47 | [5] |
| HCT-116 (Colon Cancer) - 48h | 1.7 | [5] |
Enzymatic Inhibition
A key mechanism of action for some benzofuran-chalcone derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[1][6]
| Compound | Target Enzyme | IC50 | Reference |
| Compound 5c | VEGFR-2 | 1.07 nM | [6] |
Key Experimental Protocols
The evaluation of the anti-cancer activity of benzofuran-chalcone inhibitors predominantly relies on in vitro cytotoxicity assays. The following is a detailed methodology for the widely used 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HeLa, HCC1806, A549) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
2. Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells per well).
-
The plates are incubated to allow for cell attachment.
3. Compound Treatment:
-
The synthesized benzofuran-chalcone derivatives are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A control group receives medium with the solvent alone.
4. Incubation:
-
The treated plates are incubated for a specified period, typically 24 to 72 hours.
5. MTT Assay:
-
After incubation, a solution of MTT (e.g., 20 µL of 5 mg/mL solution) is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
6. Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).
8. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzofuran-chalcone derivatives exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][5]
One of the primary targets identified for this class of compounds is the VEGFR-2 signaling pathway . VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[1][6]
Molecular docking studies have indicated that benzofuran-chalcone derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation.[1]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzofuran-chalcone derivatives.
Furthermore, several studies have shown that these compounds can induce apoptosis , or programmed cell death, in cancer cells.[1][4] This is often characterized by morphological changes such as cell shrinkage and nuclear condensation. The induction of apoptosis is a desirable characteristic for anti-cancer agents as it leads to the selective elimination of tumor cells.
The general workflow for synthesizing and evaluating these inhibitors is a multi-step process that begins with chemical synthesis followed by rigorous biological testing.
Caption: General experimental workflow for the development of benzofuran-chalcone based inhibitors.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-60: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Vegfr-2-IN-60 based on procedures for similar research compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers must consult the SDS provided by the manufacturer for this compound for specific handling and disposal instructions. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.
I. Immediate Safety and Hazard Assessment
This compound is a research chemical, and like any novel compound, it should be handled with care. While the specific hazards of this compound are not detailed here, it is prudent to treat it as a potentially hazardous substance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate absorbent material. Dispose of the cleanup materials as hazardous waste.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial for safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Streams:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and paper towels.
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste: This includes unused solutions, cell culture media containing the inhibitor, and solvents used for rinsing.
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container material is compatible with the solvents used.[1]
-
Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and the solvent(s) used[1]
-
The date the waste was first added to the container
III. Storage of Hazardous Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store hazardous waste containers in a designated, well-ventilated, and secure area.[1]
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.
-
Incompatible Materials: Keep waste containers away from incompatible materials. Refer to the compound's SDS for specific incompatibility information.
IV. Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1]
Step-by-Step Disposal Plan:
-
Segregate Waste: At the point of generation, separate solid and liquid waste contaminated with this compound into their respective, properly labeled hazardous waste containers.
-
Secure Containers: Ensure all waste containers are tightly sealed when not in use.
-
Store Properly: Move the filled or partially filled waste containers to the designated hazardous waste storage area in your laboratory.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
V. Quantitative Data Summary
The following table should be populated with data from the specific Safety Data Sheet for this compound.
| Property | Value | Source |
| Molecular Weight | Refer to SDS | SDS |
| Solubility | e.g., in DMSO | SDS |
| Storage Temperature | e.g., -20°C | SDS |
| LD50 (Oral, Rat) | Refer to SDS | SDS |
| Hazard Class | Refer to SDS | SDS |
| Disposal Code | Refer to local regulations and EHS | EHS |
VI. Experimental Protocol: In Vitro Kinase Assay
This is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the stock solution in the appropriate assay buffer. The final DMSO concentration in the assay should typically be ≤ 0.5%.[1]
-
Prepare the assay buffer, substrate (e.g., a synthetic peptide), and VEGFR-2 enzyme.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the substrate, and the diluted this compound at various concentrations.[1]
-
Initiate the reaction by adding the VEGFR-2 enzyme to each well.[1]
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ATP consumption.[1]
-
-
Post-Experiment Waste Management:
VII. Visualizations
References
Personal protective equipment for handling Vegfr-2-IN-60
Essential Safety and Handling Guide for Vegfr-2-IN-60
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent VEGFR-2 inhibitor with cytotoxic properties. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given the potency and cytotoxic nature of this compound, it should be handled with a high degree of caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound in both solid and solution forms. The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required; change immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Protocol
A strict, procedural workflow is essential to minimize exposure and ensure the safe use of this compound in a laboratory setting.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Ventilation: Always handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
-
Avoid Contact: Take all necessary precautions to prevent inhalation and contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Storage:
-
Temperature: For the powder form, store at -20°C. For solutions in solvent, store at -80°C.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
In Case of a Spill:
-
Containment: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[2]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.
-
Cleanup: For a small spill (less than 5 ml or 5 g), carefully clean the area. For a large spill (more than 5 ml or 5 g), evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical for laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous and cytotoxic waste.[4][5]
Waste Segregation and Collection:
-
Solid Waste: All disposable lab supplies that have come into contact with this compound, such as pipette tips, tubes, gloves, and gowns, should be collected in a designated, leak-proof, and puncture-resistant container lined with a clear plastic bag.[6][7] This container must be clearly labeled as "Cytotoxic Waste".[4][7]
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[6][7]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound".[4]
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Waste material must be disposed of in accordance with national and local regulations.[8] Incineration or chemical neutralization are common disposal methods for cytotoxic waste.[5]
Visualizing Key Processes
To aid in the understanding of the experimental and disposal workflows, as well as the biological context of VEGFR-2 inhibition, the following diagrams are provided.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
